3-Hydroxytetracosanoic acid
Description
Properties
IUPAC Name |
3-hydroxytetracosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLWGAAEYKXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415595 | |
| Record name | Tetracosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91297-89-1 | |
| Record name | 3-Hydroxytetracosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91297-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Role of 3-Hydroxytetracosanoic Acid in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current, albeit limited, understanding of 3-hydroxytetracosanoic acid's role within the intricate network of sphingolipid metabolism. While the presence and significance of 2-hydroxy (alpha-hydroxy) and ω-hydroxy fatty acids in sphingolipids are well-documented, the specific incorporation, metabolic fate, and functional implications of 3-hydroxy (beta-hydroxy) fatty acids, particularly the C24:0 variant, remain largely uncharted territory. This document synthesizes indirect evidence and extrapolates from known biochemical pathways to provide a foundational framework for researchers. It covers the hypothetical biosynthesis and degradation pathways, analytical methodologies for detection, and potential, yet unproven, biological functions. The guide is intended to serve as a resource for stimulating further investigation into this nascent area of lipid research.
Introduction: The Hydroxylation Landscape of Sphingolipid Fatty Acids
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The N-acylation of this backbone with a fatty acid to form a ceramide is a central step in sphingolipid biosynthesis. The structure of this acyl chain, including its length and modifications, profoundly influences the physicochemical properties and biological functions of the resulting sphingolipid. Hydroxylation of the fatty acyl chain is a common modification, with alpha- and omega-hydroxylated very-long-chain fatty acids being integral components of ceramides (B1148491), especially in the epidermis where they are crucial for skin barrier function.[1][2]
In contrast, the presence and role of beta-hydroxylated (3-hydroxylated) fatty acids in mammalian sphingolipids are not well-established. This guide focuses specifically on this compound (a C24:0 beta-hydroxy fatty acid) and its putative role in sphingolipid metabolism.
Putative Metabolic Pathways
Direct evidence for the metabolic pathways of this compound within sphingolipid metabolism is currently lacking in the scientific literature. The following sections outline hypothetical pathways based on our knowledge of general fatty acid and sphingolipid metabolism.
Biosynthesis of 3-Hydroxy-C24-Ceramide
The incorporation of this compound into a ceramide would first require its activation to 3-hydroxytetracosanoyl-CoA. The enzymatic synthesis of 3-hydroxyacyl-CoAs is a known biological process.[3] This activated fatty acid could then potentially be utilized by ceramide synthases (CerS).
There are six mammalian CerS enzymes, each exhibiting specificity for the chain length of the fatty acyl-CoA substrate.[4][5] Ceramide synthase 2 (CerS2) and CerS3 are responsible for the synthesis of ceramides with very-long-chain fatty acids (C20-C26).[3][4] It is plausible that these enzymes could accommodate a hydroxyl group at the beta-position of the C24 acyl chain, though their specificity for such substrates has not been explicitly demonstrated.
The proposed biosynthetic pathway is depicted below:
References
The Unseen Architect: 3-Hydroxytetracosanoic Acid's Crucial Role in Fortifying the Skin's Barrier
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Biological Significance of 2-Hydroxylated Ceramides (B1148491) in Epidermal Barrier Function
The skin, our primary interface with the external environment, relies on a meticulously constructed barrier to protect against desiccation and penetration by harmful substances. This vital shield, located in the outermost layer of the epidermis, the stratum corneum, is critically dependent on a unique lipid matrix. Among the key components of this matrix are ceramides, a complex class of sphingolipids. While the importance of ceramides as a whole is well-established, this technical guide delves into the specific and indispensable role of a unique subclass: ceramides containing 2-hydroxy fatty acids, with a particular focus on those derived from the 2-hydroxy form of tetracosanoic acid (a C24 fatty acid). These molecules, often overlooked, are fundamental to the structural integrity and proper function of the skin's permeability barrier.
The Synthesis of 2-Hydroxy Ceramides: A Critical Hydroxylation Step
The journey to forming these specialized ceramides begins with the action of a key enzyme: Fatty Acid 2-Hydroxylase (FA2H) . Located in the endoplasmic reticulum, FA2H catalyzes the stereospecific hydroxylation of the alpha-carbon (C-2) of fatty acids, including the 24-carbon lignoceric acid, to produce 2-hydroxy fatty acids. This hydroxylation step is paramount, as these 2-hydroxy fatty acids are then incorporated into ceramides by ceramide synthases (CerS). The resulting 2-hydroxyceramides are subsequently utilized in the synthesis of more complex sphingolipids, such as glucosylceramides.
The expression and activity of FA2H are tightly regulated and increase significantly as keratinocytes, the primary cells of the epidermis, undergo differentiation. This upregulation ensures a sufficient supply of 2-hydroxyceramides for the formation of the stratum corneum.
Structural and Functional Significance in the Stratum Corneum
The presence of a hydroxyl group at the 2-position of the fatty acid chain confers unique physicochemical properties to the ceramide molecule. This hydroxyl group can participate in hydrogen bonding with adjacent lipid molecules, leading to a more tightly packed and ordered lipid organization within the lamellar bilayers of the stratum corneum. This enhanced intermolecular interaction is crucial for the formation of a highly impermeable barrier.
Studies have shown that 2-hydroxyceramides are essential for the proper formation and secretion of lamellar bodies.[1] These organelles, produced by keratinocytes in the stratum granulosum, are responsible for delivering the lipid precursors of the skin barrier to the extracellular space. In the absence of sufficient 2-hydroxyceramides, lamellar bodies are malformed, leading to a disorganized and dysfunctional extracellular lipid matrix.[2] This, in turn, results in a compromised skin barrier with increased transepidermal water loss (TEWL) and a greater susceptibility to environmental insults.
Quantitative Impact on Skin Barrier Function
While direct quantitative data correlating specific levels of 2-hydroxytetracosanoyl-ceramide with TEWL are limited, studies on models with reduced FA2H activity provide compelling evidence of their importance. For instance, in dogs with atopic dermatitis, a condition characterized by a defective skin barrier, both lesional and non-lesional skin show significantly higher TEWL and lower total ceramide content compared to healthy controls.
Table 1: Transepidermal Water Loss (TEWL) and Ceramide Content in Canine Atopic Dermatitis
| Skin Condition | Mean TEWL (g/m²/h ± SD) | Relative Ceramide Amount (% ± SD) |
| Healthy Control | 12.3 ± 2.3 | 31.4 ± 6.9 |
| AD (Non-lesional) | 28.8 ± 9.5 | 25.6 ± 3.8 |
| AD (Lesional) | 94.3 ± 38.8 | 24.4 ± 5.6 |
Data adapted from a study on dogs with atopic dermatitis (AD) and healthy controls.[3]
These findings, while not specific to 2-hydroxyceramides, highlight the strong correlation between reduced ceramide levels and impaired barrier function. Further research using FA2H knockout models has demonstrated severe skin barrier dysfunction, with knockout mice exhibiting large increases in TEWL and dying shortly after birth due to dehydration.[4] This underscores the non-redundant and critical role of FA2H and its products, the 2-hydroxyceramides, in establishing a competent epidermal barrier.
Transcriptional Regulation of FA2H and Ceramide Synthesis
The synthesis of 2-hydroxyceramides is intricately linked to the process of keratinocyte differentiation. The expression of the FA2H gene is transcriptionally upregulated during this process, ensuring the timely production of these essential lipids. Several transcription factors are implicated in the regulation of lipid metabolism in the skin, including:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a key regulator of fatty acid synthesis.[2][5] Its activity is post-transcriptionally regulated and correlates with ceramide synthesis.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARβ/δ are known to play roles in keratinocyte differentiation and lipid metabolism.[6][7] Activation of PPARα has been shown to promote epidermal barrier maturation.[6]
Experimental Protocols
A thorough understanding of the role of 2-hydroxyceramides necessitates robust experimental methodologies. Below are outlines of key protocols used in the study of these lipids and their impact on skin barrier function.
Lipid Extraction and Analysis from Stratum Corneum
A common and effective method for analyzing stratum corneum lipids involves tape stripping followed by solvent extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Detailed Steps for Lipid Extraction:
-
Sample Collection: Sequential tape stripping of the desired skin area is performed to collect layers of the stratum corneum.
-
Extraction: The tape strips are subjected to solvent extraction, typically using a mixture of chloroform and methanol, to solubilize the lipids.
-
Phase Separation: Water is added to the extract to induce phase separation. The lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid residue is reconstituted in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS for 2-Hydroxyceramide Quantification:
-
Chromatography: A C18 reversed-phase column is commonly used to separate the different ceramide species based on their hydrophobicity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for specific and sensitive detection. Multiple reaction monitoring (MRM) is a targeted approach where specific precursor-to-product ion transitions for each 2-hydroxyceramide species are monitored, allowing for accurate quantification.
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This assay measures the enzymatic activity of FA2H in converting a fatty acid substrate to its 2-hydroxylated product.
Table 2: Components of an In Vitro FA2H Activity Assay
| Component | Function |
| Microsomal fraction | Source of FA2H enzyme |
| Labeled Fatty Acid (e.g., deuterated tetracosanoic acid) | Substrate for the enzyme |
| NADPH regeneration system | Provides the necessary reducing equivalents for the reaction |
| NADPH:cytochrome P-450 reductase | Electron donor for FA2H |
| Assay Buffer | Maintains optimal pH and ionic strength |
The reaction is incubated at 37°C, and the formation of the 2-hydroxylated product is quantified by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a non-invasive method to assess the integrity of the skin barrier function. It measures the amount of water that passively evaporates through the skin.
Protocol for TEWL Measurement in Mice:
-
Acclimatization: Mice are acclimated to the measurement room conditions (controlled temperature and humidity) for at least 30 minutes.
-
Anesthesia: The animal is anesthetized to prevent movement during the measurement.
-
Measurement: A TEWL probe (tewameter) is placed on the skin surface, and the rate of water loss is recorded.
-
Data Collection: Multiple readings are taken and averaged to obtain a reliable TEWL value.
Conclusion and Future Directions
The 2-hydroxylation of fatty acids, particularly very-long-chain fatty acids like tetracosanoic acid, is a critical modification for the synthesis of ceramides that are indispensable for a functional skin barrier. The resulting 2-hydroxyceramides play a vital role in the organization of the stratum corneum lipids and the formation of lamellar bodies. A deficiency in these lipids leads to a severely compromised skin barrier, highlighting the importance of the FA2H enzyme.
For drug development professionals, targeting the pathways involved in the synthesis of 2-hydroxyceramides presents a promising avenue for the development of novel therapeutics for skin disorders characterized by a defective barrier, such as atopic dermatitis and ichthyosis. Further research is warranted to fully elucidate the signaling pathways that regulate FA2H expression and to obtain more precise quantitative data on the correlation between specific 2-hydroxyceramide species and skin barrier function. Such knowledge will be instrumental in designing targeted and effective strategies to restore and maintain a healthy skin barrier.
References
- 1. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Gas--liquid chromatography--mass spectrometry of synthetic ceramides containing 2-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide synthesis correlates with the posttranscriptional regulation of the sterol-regulatory element-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptors (PPARs) and the human skin: importance of PPARs in skin physiology and dermatologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 3-Hydroxytetracosanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosanoic acid is a saturated 3-hydroxy fatty acid with a 24-carbon chain. In nature, this molecule is not typically found as a free fatty acid but rather as a fundamental constituent of mycolic acids, the characteristic long-chain fatty acids that are hallmarks of the cell wall of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. The discovery and characterization of this compound are intrinsically linked to the study of these complex mycobacterial lipids. This technical guide provides an in-depth overview of the discovery, isolation, quantification, and biological significance of this compound from its natural sources.
Discovery and Natural Occurrence
The discovery of this compound is rooted in the initial identification of mycolic acids. While mycolic acids were first isolated from M. tuberculosis extracts by Stodola and colleagues in 1938, the detailed characterization of their constituent α-alkyl β-hydroxy fatty acid chains occurred over subsequent decades.
A systematic investigation by Alugupalli and colleagues in 1994 provided a comprehensive analysis of the 3-hydroxy fatty acid (3-OH-FA) composition across various Mycobacterium species. Their work revealed the presence of a series of straight-chain, 2-methyl-branched, and 2,4,6-trimethyl-branched 3-hydroxy fatty acids with chain lengths ranging from 14 to 28 carbon atoms. This study confirmed that this compound is a component of the complex lipid profile of these bacteria.
The primary natural source of this compound is the cell wall of bacteria belonging to the genus Mycobacterium. Within the mycobacterial cell envelope, it is esterified to other molecules, forming part of the complex mycolic acid structure. These mycolic acids are, in turn, covalently linked to the underlying arabinogalactan-peptidoglycan layer, contributing to the cell wall's structural integrity and its characteristic impermeability.
Quantitative Data
The absolute concentration of this compound can vary depending on the Mycobacterium species and culture conditions. The 1994 study by Alugupalli et al. provides relative abundance data for a range of 3-hydroxy fatty acids in different mycobacterial species. The following tables summarize these findings for selected species, highlighting the presence of this compound (C24:0) and other long-chain 3-hydroxy fatty acids.
Table 1: Relative Abundance of Straight-Chain 3-Hydroxy Fatty Acids in Selected Mycobacterium Species
| Fatty Acid (Chain Length:Unsaturation) | M. kansasii (%) | M. gastri (%) | M. marinum (%) | M. simiae (%) | M. scrofulaceum (%) | M. avium (%) | M. fortuitum (%) |
| 14:0 | 1 | 1 | 1 | 1 | 2 | 2 | 10 |
| 16:0 | 10 | 10 | 12 | 10 | 15 | 18 | 25 |
| 18:0 | 8 | 9 | 10 | 8 | 12 | 15 | 10 |
| 20:0 | 12 | 12 | 14 | 10 | 10 | 8 | 5 |
| 22:0 | 25 | 24 | 22 | 18 | 15 | 12 | 2 |
| 24:0 | 28 | 26 | 24 | 20 | 18 | 15 | - |
| 26:0 | 16 | 18 | 17 | 13 | 8 | 5 | - |
Data adapted from Alugupalli et al., Journal of Bacteriology, 1994. Values represent the percentage of total straight-chain 3-hydroxy fatty acids.
Table 2: Relative Abundance of 2-Methyl-Branched 3-Hydroxy Fatty Acids in Selected Mycobacterium Species
| Fatty Acid (Chain Length:Unsaturation) | M. kansasii (%) | M. gastri (%) | M. marinum (%) | M. simiae (%) | M. scrofulaceum (%) | M. avium (%) | M. fortuitum (%) |
| 17:0 | 2 | 2 | 2 | 2 | 3 | 4 | 5 |
| 19:0 | 5 | 6 | 6 | 5 | 8 | 10 | 8 |
| 21:0 | 15 | 16 | 15 | 12 | 18 | 20 | 10 |
| 23:0 | 30 | 28 | 26 | 22 | 25 | 22 | 5 |
| 25:0 | 35 | 32 | 30 | 25 | 20 | 18 | - |
| 27:0 | 13 | 16 | 21 | 14 | 6 | 2 | - |
Data adapted from Alugupalli et al., Journal of Bacteriology, 1994. Values represent the percentage of total 2-methyl-branched 3-hydroxy fatty acids.
Experimental Protocols
The isolation of this compound from its natural source involves the extraction and subsequent hydrolysis of mycolic acids from Mycobacterium cells. The following is a generalized protocol based on established methods for mycolic acid analysis.
Materials and Reagents
-
Mycobacterium cell pellet (from culture)
-
Methanol
-
Toluene
-
Potassium hydroxide (B78521) (KOH)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Glassware: Screw-cap tubes, centrifuge tubes, separatory funnel
-
Equipment: Centrifuge, water bath or heating block, gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow
The overall workflow for the isolation and analysis of this compound from mycobacteria is depicted in the diagram below.
Detailed Methodologies
-
Saponification:
-
To a pellet of mycobacterial cells (e.g., 10-50 mg wet weight), add 2 mL of a 25% KOH solution in methanol/toluene (1:1, v/v).
-
Incubate in a sealed, screw-cap tube at 100°C for 4 hours to overnight to saponify the lipids.
-
-
Acidification and Extraction of Mycolic Acids:
-
Cool the saponified mixture to room temperature.
-
Acidify the solution by slowly adding 1.5 mL of 6 M H₂SO₄.
-
Extract the released mycolic acids by adding 2 mL of diethyl ether and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the upper ether layer containing the mycolic acids to a new tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of diethyl ether and combine the ether extracts.
-
Wash the combined ether extracts with 2 mL of distilled water, vortex, centrifuge, and discard the lower aqueous phase.
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
-
Preparation of Fatty Acid Methyl Esters (FAMEs):
-
To the dried mycolic acids, add 2 mL of 5% HCl in methanol.
-
Incubate at 85°C for 2 hours to convert the fatty acids to their methyl esters.
-
Cool to room temperature and add 2 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Evaporate the hexane to dryness under nitrogen.
-
-
Silylation for GC-MS Analysis:
-
To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Incubate at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
The sample is now ready for injection into the GC-MS.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the derivatized sample on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The identity of this compound methyl ester, TMS ether can be confirmed by its retention time and mass spectrum, which will show characteristic fragment ions.
-
Biological Activity and Signaling Pathways
As a component of mycolic acids, this compound plays a crucial role in the interaction between Mycobacterium and its host's immune system. Mycolic acids are recognized as Pathogen-Associated Molecular Patterns (PAMPs) and are involved in modulating the host immune response.
Interaction with Host Cell Receptors
Mycolic acids can be recognized by several host cell receptors, leading to downstream signaling events.
-
Toll-Like Receptor 2 (TLR2): Mycolic acids are known to be ligands for TLR2, a pattern recognition receptor expressed on the surface of immune cells such as macrophages.[1] The interaction of mycolic acids with TLR2 can trigger a pro-inflammatory response. However, some studies suggest that free mycolic acids might also inhibit TLR2 signaling, potentially as an immune evasion strategy by the bacteria.[1]
-
CD1-Mediated Antigen Presentation: Mycolic acids can be presented as lipid antigens by CD1 molecules on the surface of antigen-presenting cells to T-cells.[2][3] This is a key mechanism for the adaptive immune response to mycobacterial infection.
-
C-type Lectin Receptors (CLRs): Recent research has identified the C-type lectin receptor Clec12A as a receptor for mycolic acids.[4][5] This interaction appears to suppress host immune responses, suggesting a mechanism for immune evasion by Mycobacterium.[4][5]
Signaling Pathways
The interaction of mycolic acids with host receptors initiates intracellular signaling cascades. The following diagrams illustrate these pathways.
Conclusion
This compound is a significant very-long-chain hydroxy fatty acid primarily found in nature as an integral component of mycolic acids in the cell walls of Mycobacterium species. Its discovery and characterization are closely tied to the study of these complex bacterial lipids. The isolation of this compound requires the extraction and hydrolysis of mycolic acids, followed by derivatization and analysis, typically by GC-MS. As part of the mycolic acid structure, it plays a critical role in the host-pathogen interaction, being recognized by various immune receptors and influencing the host's immune response. Further research into the specific biological activities of this compound and other long-chain 3-hydroxy fatty acids may provide new insights into mycobacterial pathogenesis and could lead to the development of novel therapeutic strategies against tuberculosis and other mycobacterial diseases.
References
- 1. Inhibition of toll-like receptor 2 (TLR-2)-mediated response in human alveolar epithelial cells by mycolic acids and Mycobacterium tuberculosis mce1 operon mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Consequences of Antigen Presentation by CD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD1b-mycolic acid tetramers demonstrate T-cell fine specificity for mycobacterial lipid tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycobacterial mycolic acids trigger inhibitory receptor Clec12A to suppress host immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Peroxisomal Beta-Oxidation of 3-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. The catabolism of these molecules is essential for maintaining lipid homeostasis, and defects in this pathway are associated with severe metabolic disorders. This guide provides a detailed technical overview of the peroxisomal beta-oxidation of a specific VLCFA, 3-hydroxytetracosanoic acid, focusing on the core biochemical pathway, the enzymes involved, and relevant experimental protocols.
Core Biochemical Pathway
The peroxisomal beta-oxidation of straight-chain acyl-CoAs, including the derivatives of this compound, is a cyclical process involving a series of enzymatic reactions. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the shortening of VLCFAs to a length that can be further metabolized in mitochondria.
The initial steps for a typical saturated VLCFA involve activation to its CoA-ester, transport into the peroxisome via the ATP-binding cassette (ABC) transporter ABCD1, and then entry into the beta-oxidation spiral. For this compound, it is presumed to be activated to 3-hydroxytetracosanoyl-CoA before its metabolism within the peroxisome. The core pathway consists of four key enzymatic steps for each cycle of beta-oxidation.
The metabolism of this compound likely enters the beta-oxidation pathway at the second or third step, depending on the stereochemistry of the hydroxyl group. Assuming it is a substrate for the dehydrogenase, it would be converted to 3-ketotetracosanoyl-CoA.
The key enzymes involved in the peroxisomal beta-oxidation of straight-chain VLCFAs are:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting step, introducing a double bond.
-
D-Bifunctional Protein (DBP), also known as HSD17B4: Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1][2]
-
Sterol Carrier Protein X (SCPx) or Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1): Catalyzes the final thiolytic cleavage.[3]
For this compound, the critical enzyme is the D-Bifunctional Protein (DBP) , which exhibits 3-hydroxyacyl-CoA dehydrogenase activity.[1][2][4] This enzyme is responsible for the oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA.
Signaling Pathways
The regulation of peroxisomal beta-oxidation is intricate and involves nuclear receptors that respond to the cellular lipid status. The primary regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . When activated by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding upregulates the expression of genes encoding the enzymes of peroxisomal beta-oxidation, including ACOX1 and DBP.
Quantitative Data
| Parameter | Value | Reference Substrate | Enzyme | Reference |
| DBP hydratase activity | 115–600 pmol/(min.mg protein) | (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA | D-Bifunctional Protein | [6] |
| DBP dehydrogenase activity | 25–300 pmol/(min.mg protein) | (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA | D-Bifunctional Protein | [6] |
| VLCFA C26:0 levels in fibroblasts | 0.16–0.41 μmol/g protein (Control) | Endogenous | - | [6] |
| VLCFA C26:0 levels in fibroblasts | 1.3 μmol/g protein (DBP deficiency) | Endogenous | - | [6] |
Experimental Protocols
In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of D-Bifunctional Protein
This protocol is adapted from methods used to measure the dehydrogenase activity of DBP with other 3-hydroxyacyl-CoA substrates and can be applied to 3-hydroxytetracosanoyl-CoA.
Principle: The dehydrogenase activity is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified recombinant D-bifunctional protein (HSD17B4)
-
3-Hydroxytetracosanoyl-CoA (substrate) - requires chemical or enzymatic synthesis
-
NAD+
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Substrate Preparation: Synthesize 3-hydroxytetracosanoyl-CoA. This can be a multi-step chemical synthesis or an enzymatic synthesis from this compound.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
Reaction buffer
-
NAD+ (final concentration, e.g., 1 mM)
-
Purified D-bifunctional protein
-
-
Initiate Reaction: Add 3-hydroxytetracosanoyl-CoA to the reaction mixture to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Cellular Beta-Oxidation Assay using Radiolabeled this compound
This protocol outlines a method to measure the beta-oxidation of this compound in cultured cells, such as skin fibroblasts.
Principle: Cells are incubated with a radiolabeled version of this compound (e.g., [³H] or [¹⁴C]-labeled). The extent of beta-oxidation is determined by measuring the production of radiolabeled water-soluble products (for [³H]-labeled substrates) or ¹⁴CO₂ (for [¹⁴C]-labeled substrates at specific carbon positions).
Materials:
-
Cultured cells (e.g., human skin fibroblasts)
-
Radiolabeled this compound (e.g., [³H]-3-hydroxytetracosanoic acid)
-
Cell culture medium
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
(For ¹⁴CO₂ measurement) Sealed incubation flasks with a CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluence.
-
Substrate Preparation: Prepare a solution of radiolabeled this compound in a suitable carrier (e.g., complexed to bovine serum albumin).
-
Incubation: Remove the culture medium and add the medium containing the radiolabeled substrate.
-
Incubation Period: Incubate the cells for a defined period (e.g., 2-24 hours) at 37°C.
-
Termination and Measurement ([³H] substrate):
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the aqueous phase (containing ³H₂O) from the lipid phase by centrifugation or phase separation.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
-
Termination and Measurement ([¹⁴C] substrate):
-
Inject an acid into the sealed flask to stop the reaction and release dissolved ¹⁴CO₂.
-
Allow time for the ¹⁴CO₂ to be trapped by the trapping agent.
-
Measure the radioactivity in the trapping agent.
-
-
Data Analysis: Normalize the radioactivity counts to the amount of cellular protein and the incubation time to determine the rate of beta-oxidation.
Conclusion
The peroxisomal beta-oxidation of this compound is a critical metabolic process, primarily mediated by the dehydrogenase activity of D-bifunctional protein. Deficiencies in this pathway lead to the accumulation of VLCFAs and severe disease. The experimental protocols outlined in this guide provide a framework for investigating the enzymatic activity and cellular metabolism of this important fatty acid. Further research is warranted to elucidate the specific enzyme kinetics and to develop targeted therapies for related metabolic disorders.
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 24-Hydroxytetracosanoic acid | C24H48O3 | CID 5312780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in the Synthesis of 3-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytetracosanoic acid is a critical intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), lipids essential for numerous physiological processes, including membrane structure, cell signaling, and energy homeostasis. The synthesis of this 24-carbon hydroxylated fatty acid is accomplished through the coordinated action of a multi-enzyme complex located in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of this compound: Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1), 3-ketoacyl-CoA reductase (HSD17B12), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2,3-enoyl-CoA reductase (TECR). We present a detailed examination of the enzymatic pathway, quantitative data on enzyme kinetics and expression, and explicit experimental protocols for the characterization of these key enzymes. This guide is intended to serve as a valuable resource for researchers in lipid metabolism and professionals engaged in the development of therapeutics targeting VLCFA-related disorders.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids. The de novo synthesis of VLCFAs occurs through a cyclical process of fatty acid elongation, where each cycle extends the acyl chain by two carbons. This compound emerges as a key intermediate during the elongation of docosanoic acid (C22:0) to tetracosanoic acid (C24:0). The enzymes that catalyze this pathway are highly specialized and their dysregulation has been implicated in a variety of metabolic and neurological disorders. A thorough understanding of these enzymes is therefore paramount for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies.
The Enzymatic Pathway of this compound Synthesis
The synthesis of this compound is an integral part of the VLCFA elongation cycle. This process involves four sequential enzymatic reactions that take place on the endoplasmic reticulum membrane[1]. The cycle begins with a C22 acyl-CoA substrate and results in a C24 acyl-CoA, with 3-hydroxytetracosanoyl-CoA being a key intermediate.
The four core enzymes involved are:
-
ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1): This enzyme catalyzes the initial and rate-limiting condensation step.
-
HSD17B12 (Hydroxysteroid (17-beta) Dehydrogenase 12): This 3-ketoacyl-CoA reductase is responsible for the formation of the 3-hydroxyacyl-CoA intermediate.
-
HACD1/2 (3-Hydroxyacyl-CoA Dehydratase 1/2): These dehydratases remove a water molecule from the 3-hydroxyacyl-CoA.
-
TECR (Trans-2,3-Enoyl-CoA Reductase): This enzyme catalyzes the final reduction step to produce a saturated acyl-CoA.
The formation of this compound is specifically the product of the second reaction in the elongation cycle starting with a C22:0-CoA substrate.
Quantitative Data on Core Enzymes
Enzyme Kinetics
The kinetic parameters of the enzymes in the VLCFA elongation pathway are crucial for understanding their efficiency and substrate preference. While comprehensive kinetic data for all human enzymes with C24 intermediates are not fully available, the following table summarizes the known parameters.
| Enzyme | Substrate | Km | Vmax | Organism/Source |
| ELOVL1 | C22:0-CoA | - | - | Human (activity confirmed)[2][3] |
| HSD17B12 | Estrone | 3.5 µM | - | Human[4] |
| HACD2 | 3-Hydroxypalmitoyl-CoA | 121.7 µM | - | Human[2] |
| TECR | - | - | - | Human (activity confirmed)[5][6] |
Note: Specific Km and Vmax values for the C24 intermediates are a key area for future research.
Tissue Expression
The expression levels of the core enzymes vary across different human tissues, reflecting the diverse roles of VLCFAs in the body.
| Gene | Protein | Ubiquitous Expression | High Expression Tissues | Low/Not Detected Tissues |
| ELOVL1 | ELOVL1 | Yes | Skin, Adrenal Gland, Brain | - |
| HSD17B12 | HSD17B12 | Yes | Ovary, Endothelial cells, Pancreatic ductal cells | - |
| HACD2 | HACD2 | Yes | Adipose tissue, Adrenal gland, Testis | - |
| TECR | TECR | Yes | Esophagus, Skin, Cerebellum | - |
Data compiled from the Human Protein Atlas and other sources.[4][5][7]
Experimental Protocols
Detailed methodologies for assaying the activity of the core enzymes are provided below. These protocols are foundational for in vitro characterization and inhibitor screening.
ELOVL1 Activity Assay (Condensation Reaction)
This assay measures the condensation of a fatty acyl-CoA with radiolabeled malonyl-CoA.
Materials:
-
Microsomal protein fraction containing ELOVL1
-
Docosanoyl-CoA (C22:0-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Stop Solution (e.g., 6 M HCl)
-
Hexane (B92381) for extraction
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and C22:0-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the microsomal protein fraction.
-
After a brief incubation (e.g., 1 minute), add [2-¹⁴C]Malonyl-CoA to start the timed reaction.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the radiolabeled fatty acid products with hexane.
-
Quantify the radioactivity in the hexane phase using a scintillation counter.
-
Calculate the specific activity (nmol/min/mg protein).
HSD17B12 Activity Assay (3-Ketoacyl-CoA Reductase)
This assay monitors the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate.
Materials:
-
Purified or recombinant HSD17B12
-
3-Oxotetracosanoyl-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer and 3-oxotetracosanoyl-CoA.
-
Add HSD17B12 enzyme to the mixture.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption to determine enzyme activity.
HACD2 Activity Assay (3-Hydroxyacyl-CoA Dehydratase)
This assay can be performed by coupling the reaction to the subsequent reduction step catalyzed by TECR and monitoring NADPH consumption.
Materials:
-
Purified or recombinant HACD2 and TECR
-
3-Hydroxytetracosanoyl-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer, 3-hydroxytetracosanoyl-CoA, and an excess of TECR.
-
Add HACD2 enzyme to the mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm, which reflects the TECR-catalyzed reduction of the enoyl-CoA product of the HACD2 reaction.
-
The rate of NADPH consumption is proportional to the HACD2 activity.
TECR Activity Assay (Trans-2,3-Enoyl-CoA Reductase)
This assay directly measures the NADPH-dependent reduction of a trans-2,3-enoyl-CoA substrate.
Materials:
-
Purified or recombinant TECR
-
trans-2,3-Enoyltetracosanoyl-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer and trans-2,3-enoyltetracosanoyl-CoA.
-
Add TECR enzyme to the mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADPH consumption to determine enzyme activity.
Conclusion
The synthesis of this compound is a pivotal step in the production of very-long-chain fatty acids, governed by a well-defined enzymatic cascade in the endoplasmic reticulum. The core enzymes—ELOVL1, HSD17B12, HACD1/2, and TECR—each present a potential target for therapeutic intervention in diseases characterized by aberrant VLCFA metabolism. This technical guide provides a foundational understanding of these enzymes, offering quantitative insights and practical experimental protocols to facilitate further research and drug discovery efforts in this critical area of lipid biology. Future investigations should focus on elucidating the precise kinetic parameters of these enzymes with their C24 substrates and exploring their regulatory mechanisms in greater detail.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELOVL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. TECR - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. HACD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
The Enigmatic Path of 3-Hydroxytetracosanoic Acid: From Metabolic Intermediate to Complex Lipid Incorporation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylated fatty acids are crucial components of various complex lipids, playing significant roles in membrane structure, cell signaling, and pathophysiology. While the incorporation of 2-hydroxy and ω-hydroxy very-long-chain fatty acids (VLCFAs) into sphingolipids is well-documented, particularly in tissues like the skin and the nervous system, the metabolic fate of their 3-hydroxy counterparts, such as 3-hydroxytetracosanoic acid, remains less understood. This technical guide provides a comprehensive overview of the current knowledge on the incorporation of this compound into complex lipids, focusing on its metabolic origins, the potential enzymatic pathways for its inclusion, and the analytical methodologies for its detection and quantification.
Biosynthesis and Metabolism of this compound
In mammalian cells, 3-hydroxy fatty acids are primarily recognized as intermediates in the mitochondrial beta-oxidation of fatty acids.[1] Specifically, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key enzyme in this pathway.[2] Genetic deficiencies in LCHAD or the mitochondrial trifunctional protein lead to the accumulation of 3-hydroxy fatty acids, which can be detected in plasma and urine and are associated with severe metabolic diseases.[2][3]
The synthesis of very-long-chain fatty acids (VLCFAs), including tetracosanoic acid (C24:0), occurs in the endoplasmic reticulum through a four-step elongation cycle involving fatty acid elongases (ELOVLs), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase.[4] 3-hydroxytetracosanoyl-CoA is an intermediate in this elongation pathway.
Incorporation into Complex Lipids: An Unconventional Pathway
The direct incorporation of this compound into complex lipids like ceramides (B1148491) and glycerophospholipids is not a well-established physiological process. Ceramide synthases (CerS), the enzymes responsible for N-acylating a sphingoid base to form ceramide, exhibit specificity for the acyl-CoA substrate.[5][6] While some isoforms, such as CerS3, are known to accept 2-hydroxy and ω-hydroxy fatty acids, there is currently no direct evidence to suggest that they readily utilize 3-hydroxy fatty acids as substrates under normal physiological conditions.[2][7]
However, in pathological states characterized by the accumulation of 3-hydroxy fatty acids, it is conceivable that these molecules could be incorporated into complex lipids through less specific or alternative enzymatic activities. The consequences of such incorporation on membrane properties and cellular signaling are yet to be fully elucidated.
Quantitative Data Presentation
The following table summarizes the reported concentrations of 3-hydroxy fatty acids in biological samples from patients with LCHAD deficiency and control subjects. Data is presented as mean ± standard deviation where available.
| Analyte | Sample Type | Condition | Concentration (μmol/L) | Reference |
| 3-hydroxy-C16:0 | Plasma | LCHAD deficiency | 1.5 ± 0.5 | [2] |
| 3-hydroxy-C16:0 | Plasma | Control | < 0.1 | [2] |
| 3-hydroxy-C18:1 | Plasma | LCHAD deficiency | 2.3 ± 0.8 | [2] |
| 3-hydroxy-C18:1 | Plasma | Control | < 0.1 | [2] |
Experimental Protocols
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantitative analysis of total 3-hydroxy fatty acids in plasma or serum.[8]
4.1.1. Materials
-
Plasma or serum sample
-
Internal standards (e.g., ¹³C-labeled 3-hydroxy fatty acids)
-
10 M NaOH
-
6 M HCl
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Nitrogen gas
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
4.1.2. Procedure
-
Sample Preparation: To 500 µL of plasma or serum in a glass tube, add the internal standard mixture.
-
Hydrolysis: Add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes to hydrolyze esterified fatty acids.
-
Acidification: Acidify the sample by adding 2 mL of 6 M HCl.
-
Extraction: Extract the fatty acids twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Combine the upper organic layers.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
4.1.3. GC-MS Parameters
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[8]
-
Carrier Gas: Helium
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor characteristic ions for the TMS derivatives of each 3-hydroxy fatty acid and their corresponding internal standards.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving complex lipids containing this compound have not been identified, we can visualize the known metabolic context and the hypothetical incorporation pathway.
Conclusion
The incorporation of this compound into complex lipids is not a well-characterized physiological pathway. This fatty acid is primarily an intermediate in mitochondrial beta-oxidation and VLCFA elongation. However, its accumulation in certain metabolic disorders raises questions about its potential for atypical incorporation into complex lipids and the subsequent functional consequences. The detailed analytical protocols provided in this guide will aid researchers in accurately quantifying free 3-hydroxy fatty acids, which is crucial for diagnosing and monitoring related diseases. Further research is needed to explore the substrate specificity of various acyltransferases and ceramide synthases for 3-hydroxyacyl-CoAs and to elucidate the potential signaling roles of complex lipids containing these unusual fatty acids, particularly in pathological contexts.
References
- 1. Activity of acyl-CoA: cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl-CoA reductase in subfractions of hepatic microsomes enriched with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC 2.3.1.298 [iubmb.qmul.ac.uk]
- 3. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipids in Pathophysiology and Development of the Membrane Lipid Therapy: New Bioactive Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The activity of 3-hydroxy-3-methylglutaryl-CoA reductase and acyl-CoA: cholesterol acyltransferase in hepatic microsomes from male, female and pregnant rats. The effect of cholestyramine treatment and the relationship of enzyme activity to microsomal lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of 3-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytetracosanoic acid, a 24-carbon very-long-chain hydroxy fatty acid, is a critical intermediate in the metabolic pathways of fatty acids. Its precise subcellular localization is intrinsically linked to its function and metabolism, primarily involving a collaborative effort between peroxisomes, mitochondria, and the endoplasmic reticulum. Understanding the distribution of this molecule is paramount for elucidating its role in cellular physiology and pathology, and for the development of targeted therapeutic strategies for metabolic disorders. This guide provides a comprehensive overview of the cellular distribution of this compound, details the experimental methodologies for its quantification and localization, and explores its potential signaling roles.
Introduction
This compound is a hydroxylated derivative of tetracosanoic acid (lignoceric acid). As a very-long-chain fatty acid (VLCFA), its metabolism is primarily handled by peroxisomes, which are specialized for the β-oxidation of these long aliphatic chains that are inefficiently processed by mitochondria. The interplay between peroxisomes, mitochondria, and the endoplasmic reticulum (ER) is crucial for the complete catabolism and signaling functions of fatty acids. This document serves as a technical resource, consolidating current knowledge on the subcellular whereabouts of this compound and the experimental approaches to study it.
Subcellular Distribution of this compound
The metabolism of this compound is compartmentalized within the cell, with peroxisomes playing a central role in its initial breakdown, followed by further processing in mitochondria. The endoplasmic reticulum is also involved, particularly in the synthesis of complex lipids and in response to lipid-induced stress.
Peroxisomes: The Primary Hub for Very-Long-Chain Fatty Acid β-Oxidation
Peroxisomes are the principal site for the β-oxidation of very-long-chain fatty acids, including this compound. These organelles possess a unique set of enzymes that can handle the long carbon chains. The initial steps of β-oxidation of tetracosanoic acid to yield this compound and its subsequent oxidation occur within the peroxisomal matrix.
Mitochondria: The Powerhouse for Further Oxidation
While peroxisomes initiate the breakdown of VLCFAs, they do not possess a citric acid cycle or an electron transport chain for complete energy extraction. The chain-shortened fatty acid intermediates, including acetyl-CoA, produced during peroxisomal β-oxidation are transported to the mitochondria for complete oxidation to CO2 and water, generating ATP. Therefore, metabolites derived from this compound are expected to be present in the mitochondrial matrix.
Endoplasmic Reticulum: A Site for Synthesis and Stress Response
The endoplasmic reticulum is a major site of lipid synthesis, including the elongation of fatty acids and their incorporation into complex lipids like phospholipids (B1166683) and triglycerides. While not a primary site for the catabolism of this compound, the ER is involved in the overall homeostasis of fatty acids. An accumulation of saturated fatty acids in the ER can lead to ER stress, a condition implicated in various metabolic diseases.
Inter-organelle Communication
Recent research has highlighted the importance of direct physical contact sites between peroxisomes, mitochondria, and the ER. These membrane contact sites are thought to facilitate the efficient transfer of metabolites, including fatty acids and their derivatives, between these organelles, ensuring a streamlined metabolic workflow.
Quantitative Data on Subcellular Distribution
While the qualitative roles of each organelle are established, precise quantitative data on the concentration of this compound in each compartment are scarce in the literature. The following table represents a hypothetical distribution based on the known metabolic functions. Obtaining precise values requires the application of the detailed experimental protocols outlined in the subsequent section.
| Organelle | Estimated Relative Abundance of this compound | Rationale |
| Peroxisomes | High | Primary site of very-long-chain fatty acid β-oxidation. |
| Mitochondria | Moderate to Low | Receives chain-shortened products from peroxisomes for further oxidation. |
| Endoplasmic Reticulum | Low | Primarily involved in lipid synthesis and can be a site of accumulation under stress conditions. |
| Cytosol | Low | Transient presence during transport between organelles. |
Experimental Protocols
Determining the subcellular localization and quantifying the amount of this compound in different organelles requires a combination of cell fractionation and sensitive analytical techniques.
Subcellular Fractionation by Differential Centrifugation
This is a widely used method to isolate different organelles based on their size, shape, and density.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissues in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce homogenizer or a similar gentle lysis method to maintain organelle integrity.
-
Nuclear Pellet Isolation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Mitochondrial and Peroxisomal Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes.
-
Microsomal (ER) Fraction: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is rich in endoplasmic reticulum.
-
Cytosolic Fraction: The final supernatant represents the cytosolic fraction.
-
Organelle Purity Assessment: The purity of each fraction should be assessed by Western blotting using specific organelle marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria, and Calnexin for the ER).
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for isolating subcellular organelles via differential centrifugation.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of fatty acids.
Protocol:
-
Lipid Extraction: Extract total lipids from the isolated subcellular fractions using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Saponification: Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.
-
Derivatization: Convert the free fatty acids to their more volatile methyl ester derivatives (FAMEs) using a derivatizing agent such as boron trifluoride (BF3) in methanol. For hydroxy fatty acids, a second derivatization step to silylate the hydroxyl group (e.g., with BSTFA) is often necessary to improve chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for FAME analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) added at the beginning of the sample preparation to accurately quantify the endogenous levels of the fatty acid.
GC-MS Analysis Workflow
Caption: General workflow for the quantitative analysis of this compound.
Signaling Pathways
While primarily known for its role in metabolism, there is growing evidence that fatty acids and their derivatives, including hydroxy fatty acids, can act as signaling molecules.
G-Protein Coupled Receptors (GPCRs)
Certain hydroxy fatty acids have been identified as ligands for G-protein coupled receptors. For instance, medium-chain 3-hydroxy fatty acids are known to activate GPR84 and HCA3 (GPR109B). While it is not yet confirmed if the very-long-chain this compound can activate these or other GPCRs, this remains an active area of research. Activation of these receptors can lead to downstream signaling cascades involving changes in intracellular calcium levels and cyclic AMP (cAMP), ultimately influencing inflammatory responses and metabolic regulation.
Nuclear Receptors
Fatty acids are well-established ligands for a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. While direct binding of this compound to PPARs has not been definitively shown, its metabolic precursor, tetracosanoic acid, and other very-long-chain fatty acids are known to activate PPARα. This activation leads to the upregulation of genes encoding for peroxisomal and mitochondrial β-oxidation enzymes, creating a feedback loop that enhances their own catabolism.
Potential Signaling Pathways of 3-Hydroxy Fatty Acids
Caption: Potential signaling roles of 3-hydroxy fatty acids via GPCRs and PPARs.
Conclusion
The cellular localization of this compound is a key determinant of its metabolic fate and potential signaling functions. Primarily generated and processed within peroxisomes, its metabolic pathway is intricately linked with mitochondrial function and influenced by the endoplasmic reticulum. For researchers and drug development professionals, a thorough understanding of this subcellular distribution is essential for designing experiments to probe its function and for developing therapeutic interventions for metabolic disorders characterized by aberrant fatty acid metabolism. The experimental protocols provided in this guide offer a robust framework for the quantitative analysis of this important lipid molecule in its distinct cellular niches. Future research should focus on obtaining precise quantitative data on its subcellular distribution under various physiological and pathological conditions and on further elucidating its specific signaling pathways.
The Pathogenic Role of 3-Hydroxytetracosanoic Acid in Zellweger Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zellweger syndrome (ZS) is a severe, autosomal recessive disorder characterized by the absence or dysfunction of peroxisomes, leading to a complex and debilitating pathology. A key feature of ZS is the accumulation of very-long-chain fatty acids (VLCFAs) due to impaired peroxisomal β-oxidation. This technical guide focuses on the role of 3-hydroxytetracosanoic acid, a critical intermediate in the metabolism of tetracosanoic acid (C24:0), in the pathophysiology of Zellweger syndrome. While direct quantitative data for this compound in ZS patient samples are scarce in the literature, its accumulation is a direct and predictable consequence of the enzymatic defects in the peroxisomal β-oxidation pathway. This document provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for VLCFA analysis, and quantitative data on related compounds, offering a valuable resource for researchers and clinicians working to understand and develop therapies for this devastating disease.
Introduction: Zellweger Syndrome and Peroxisomal Dysfunction
Zellweger syndrome is the most severe form of the Zellweger spectrum disorders (ZSDs), a group of peroxisome biogenesis disorders (PBDs) caused by mutations in any of at least 13 different PEX genes.[1] These genes encode for peroxins, proteins essential for the proper assembly and function of peroxisomes.[1] Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the β-oxidation of VLCFAs (fatty acids with 22 or more carbons), the α-oxidation of phytanic acid, and the synthesis of plasmalogens and bile acids.[2][3]
The hallmark of Zellweger syndrome is the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in plasma and tissues.[2][4] This accumulation is a direct result of the deficient peroxisomal β-oxidation pathway.
The Biochemical Pathway: Peroxisomal β-Oxidation of Tetracosanoic Acid
The breakdown of tetracosanoic acid (C24:0) occurs exclusively in peroxisomes. The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. This compound is a key intermediate in this pathway.
Signaling Pathway Diagram
Caption: Peroxisomal β-oxidation of tetracosanoic acid and the metabolic block in Zellweger syndrome.
In Zellweger syndrome, mutations in PEX genes lead to dysfunctional peroxisomes, causing a deficiency in key enzymes of the β-oxidation pathway, including Acyl-CoA Oxidase 1 (ACOX1) and D-Bifunctional Protein (DBP). The impairment of DBP, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, leads to the accumulation of upstream intermediates, including 3-hydroxytetracosanoyl-CoA.
Quantitative Data: Accumulation of Very-Long-Chain Fatty Acids
While direct quantification of this compound in Zellweger syndrome patients is not widely reported in the literature, the accumulation of its precursor, tetracosanoic acid (C24:0), and the subsequent very-long-chain fatty acid, hexacosanoic acid (C26:0), is a well-established diagnostic marker. The following tables summarize the typical levels of these VLCFAs in the plasma of Zellweger syndrome patients compared to healthy controls.
Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations (µg/mL)
| Fatty Acid | Zellweger Syndrome Patients | Healthy Controls | Fold Increase (Approx.) | Reference |
| C24:0 (Lignoceric Acid) | 2.0 - 10.0 | 0.8 - 1.5 | 2.5 - 6.7 | [5][6] |
| C26:0 (Hexacosanoic Acid) | 1.0 - 8.0 | 0.01 - 0.03 | 100 - 267 | [5][6] |
Table 2: Ratios of Very-Long-Chain Fatty Acids in Plasma
| Fatty Acid Ratio | Zellweger Syndrome Patients | Healthy Controls | Reference |
| C24:0 / C22:0 | > 1.5 | < 1.3 | [5] |
| C26:0 / C22:0 | > 0.1 | < 0.02 | [5] |
The significant elevation of C24:0 and C26:0 strongly indicates a bottleneck in the peroxisomal β-oxidation pathway, leading to the inferred accumulation of all upstream intermediates, including this compound.
Experimental Protocols: Analysis of Very-Long-Chain and 3-Hydroxy Fatty Acids
The gold standard for the quantitative analysis of VLCFAs and their hydroxylated intermediates is gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for these analyses.
Analysis of Total Very-Long-Chain Fatty Acids in Plasma by GC-MS
This protocol describes the measurement of total C24:0 and C26:0 fatty acids in plasma.
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of total VLCFAs in plasma.
Methodology:
-
Sample Preparation and Internal Standard Addition:
-
To 100 µL of plasma, add a known amount of an internal standard mixture containing deuterated analogs of the fatty acids of interest (e.g., d4-C24:0, d4-C26:0).
-
-
Hydrolysis:
-
Add 1 mL of 6 M HCl to the plasma sample.
-
Incubate at 90°C for 1 hour to hydrolyze the fatty acids from their esterified forms (e.g., in phospholipids (B1166683) and triglycerides).
-
-
Extraction:
-
After cooling, add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer and combine the organic extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubate at 100°C for 10 minutes to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the FAMEs of C22:0, C24:0, C26:0, and their deuterated internal standards.
-
-
-
Quantification:
-
Calculate the concentration of each VLCFA by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
-
Analysis of 3-Hydroxy Fatty Acids in Biological Fluids by GC-MS
This protocol is adapted for the analysis of 3-hydroxy fatty acids and can be applied to investigate the accumulation of this compound.
Methodology:
-
Sample Preparation and Internal Standard Addition:
-
To 500 µL of plasma or fibroblast culture medium, add a known amount of an internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid (e.g., ¹³C-labeled 3-hydroxy-C16:0, as a representative long-chain 3-hydroxy fatty acid).
-
-
Extraction:
-
Acidify the sample with 6 M HCl.
-
Extract the 3-hydroxy fatty acids twice with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 290°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 290°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to detect characteristic fragment ions of the TMS-derivatized 3-hydroxy fatty acids.
-
-
-
Quantification:
-
Quantify the 3-hydroxy fatty acids based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Pathophysiological Implications and Therapeutic Avenues
The accumulation of VLCFAs, including the inferred buildup of this compound, is believed to contribute significantly to the pathology of Zellweger syndrome. These lipids can incorporate into cell membranes, altering their fluidity and function, and may induce inflammatory responses and oxidative stress, leading to the severe neurological and hepatic dysfunction seen in patients.
Current therapeutic strategies for Zellweger syndrome are primarily supportive. However, a deeper understanding of the specific roles of accumulated intermediates like this compound could open new avenues for drug development. Potential strategies might include:
-
Substrate reduction therapy: Developing small molecules that inhibit the enzymes responsible for elongating fatty acids to VLCFAs.
-
Chaperone therapy: For patients with residual enzyme activity, developing molecules that can help stabilize the misfolded peroxisomal enzymes.
-
Gene therapy: Introducing a functional copy of the mutated PEX gene.
Conclusion
While direct quantitative evidence for the accumulation of this compound in Zellweger syndrome remains to be definitively established in the literature, its role as a key intermediate in the blocked peroxisomal β-oxidation pathway is undeniable. The profound accumulation of its precursor, tetracosanoic acid, provides strong indirect evidence for its increased levels. The detailed experimental protocols provided in this guide offer the necessary tools for researchers to investigate the levels of this and other β-oxidation intermediates. A more thorough characterization of the complete metabolic signature of Zellweger syndrome, including the quantification of 3-hydroxy VLCFAs, will be crucial for a deeper understanding of the disease pathogenesis and for the development of targeted and effective therapies.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
- 6. termedia.pl [termedia.pl]
The Role of 3-Hydroxytetracosanoic Acid in Membrane Dynamics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytetracosanoic acid, a 24-carbon very long-chain fatty acid, is a critical constituent of sphingolipids, profoundly influencing the biophysical characteristics of cellular membranes. This technical guide provides an in-depth exploration of its role in membrane structure and fluidity. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows. The information presented is intended to support advanced research and therapeutic development targeting membrane-associated pathologies.
Introduction: The Significance of this compound
This compound is a hydroxylated very long-chain fatty acid (VLCFA) primarily found as a component of sphingolipids, such as ceramides (B1148491) and glycosphingolipids. These lipids are integral to the architecture of cellular membranes, particularly in the nervous system and the epidermal layer of the skin. The presence of a hydroxyl group on the fatty acyl chain introduces a polar moiety into the hydrophobic core of the membrane, enabling unique intermolecular interactions that significantly modulate membrane properties. These interactions, primarily hydrogen bonding, contribute to the formation of highly ordered and stable membrane domains, which are essential for various cellular functions, including signaling and barrier formation.
Impact on Membrane Structure and Organization
The incorporation of this compound into sphingolipids leads to a more ordered and condensed membrane structure. The hydroxyl group can form hydrogen bonds with adjacent lipid headgroups or with water molecules at the membrane-water interface. This additional cohesive force strengthens the lateral packing of lipids, resulting in increased membrane thickness and reduced surface area per lipid.
These structural alterations promote the formation of specialized membrane microdomains known as lipid rafts. These rafts are enriched in sphingolipids and cholesterol and serve as platforms for the organization of signaling proteins and receptors. The unique biophysical properties conferred by this compound are thus crucial for maintaining the integrity and functionality of these signaling hubs.
Methodological & Application
Application Note: Quantification of 3-Hydroxytetracosanoic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxytetracosanoic acid (3-OH C24:0) is a very-long-chain fatty acid (VLCFA) that plays a role in lipid metabolism. Elevated levels of VLCFAs, including their hydroxylated forms, are associated with certain peroxisomal disorders, a group of inherited metabolic diseases.[1][2] Accurate and sensitive quantification of 3-OH C24:0 in plasma is crucial for the diagnosis and monitoring of these disorders, as well as for research into fatty acid metabolism and its role in disease. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Signaling Pathway Context
Peroxisomes are cellular organelles responsible for the β-oxidation of very-long-chain fatty acids.[2] Genetic defects in peroxisomal biogenesis or in specific enzymes of the β-oxidation pathway can lead to the accumulation of VLCFAs in plasma and tissues. This accumulation is a key diagnostic marker for conditions such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] The measurement of hydroxylated VLCFAs like 3-OH C24:0 can provide additional diagnostic information and insights into the specific enzymatic deficiencies.
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated analogue) as internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid and acetic acid, LC-MS grade
-
Human plasma (K2-EDTA)
-
Phosphate-buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
2. Sample Preparation
The sample preparation involves protein precipitation followed by solid-phase extraction to isolate the analyte of interest.
-
Plasma Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.
3. LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, re-equilibrate at 80% B for 3 min |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 383.6 | 365.6 (Quantifier) | 100 | -15 |
| 383.6 | 59.0 (Qualifier) | 100 | -25 | |
| Internal Standard (d4) | 387.6 | 369.6 | 100 | -15 |
4. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of 3-OH C24:0 in the plasma samples is determined from the calibration curve.
-
Quality Control: QC samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the method.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits, assessed by post-extraction spike |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under tested conditions (freeze-thaw, bench-top, long-term storage) |
Conclusion
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. This method is suitable for use in clinical research and diagnostics for peroxisomal disorders and other studies of fatty acid metabolism. The use of a stable isotope-labeled internal standard and a robust sample preparation procedure ensures reliable and accurate results.
References
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Hydroxytetracosanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a very-long-chain 3-hydroxy fatty acid. The analysis of 3-hydroxy fatty acids is crucial in the study of various metabolic pathways and is significant in the diagnosis and research of certain metabolic disorders. For instance, defects in the mitochondrial trifunctional protein complex, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation of long-chain 3-hydroxy fatty acids. This accumulation can be cytotoxic and is implicated in the pathophysiology of these disorders.
Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of fatty acids. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This protocol outlines a widely used method involving silylation.
Experimental Protocols
Sample Preparation (from Plasma/Serum)
This protocol is adapted from established methods for shorter-chain 3-hydroxy fatty acids and is applicable for the analysis of this compound in plasma or serum.[1]
Materials:
-
Plasma or Serum sample
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Nitrogen gas
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
Procedure:
-
Internal Standard Addition: To 500 µL of plasma or serum in a glass tube, add a known amount of the internal standard.
-
Hydrolysis (for total fatty acid analysis): Add 500 µL of 10 M NaOH. Vortex and incubate at 37°C for 30 minutes to hydrolyze esterified fatty acids. For the analysis of free fatty acids, this step is omitted.[1]
-
Acidification: Acidify the sample by adding 2 mL of 6 M HCl. For unhydrolyzed samples, add 125 µL of 6 M HCl.[1]
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction step (steps 4 and 5) with another 3 mL of ethyl acetate and combine the organic layers.
-
Drying: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 37°C.[1]
-
Derivatization: To the dried residue, add 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[1]
-
Sample Reconstitution: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 5890 series II system or equivalent |
| Column | HP-5MS capillary column (or similar 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 320°C and hold for 10 minutes. |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data
The following table summarizes expected performance characteristics for the quantitative analysis of 3-hydroxy fatty acids. These values are based on data for shorter-chain analogs and should be validated for this compound in the user's laboratory.[1]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis in SIM mode, the selection of characteristic ions of the derivatized analyte is crucial. Based on the fragmentation patterns of silylated 3-hydroxy fatty acids, the following ions are proposed for the TMS derivative of this compound.
| Analyte | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion (m/z) |
| This compound-TMS derivative | 485 ([M-CH₃]⁺) | 233 |
| Internal Standard-TMS derivative | (Varies based on labeling) | (Varies based on labeling) |
Note: The ion at m/z 233 is a characteristic fragment for the 3-hydroxy moiety after silylation.[1] The [M-CH₃]⁺ ion is a common and abundant fragment for TMS derivatives.
Signaling Pathway and Experimental Workflow
Metabolic Pathway of this compound
This compound is an intermediate in the metabolic pathway of very-long-chain fatty acids. It is formed during the fatty acid elongation cycle and can be further metabolized through omega-oxidation and subsequent beta-oxidation. Deficiencies in enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to its accumulation.
Caption: Metabolic fate of this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: GC-MS analysis workflow for this compound.
References
Application Note: Derivatization of 3-Hydroxytetracosanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, long-chain hydroxy fatty acids such as 3-hydroxytetracosanoic acid possess low volatility and high polarity due to the presence of both a carboxylic acid and a hydroxyl functional group. These properties lead to poor chromatographic peak shape, thermal instability, and strong interactions with the GC column, making direct analysis challenging.[1][2]
To overcome these limitations, derivatization is a critical sample preparation step. This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, rendering them suitable for GC-MS analysis.[2][3] The most common approaches involve silylation, which targets both hydroxyl and carboxyl groups, or a two-step method of esterification followed by silylation.[1][4][5] This application note provides detailed protocols for the derivatization of this compound for robust and reproducible GC-MS analysis.
Principle of Derivatization
The primary goal of derivatization for this compound is to replace the active hydrogens on the carboxylic acid (-COOH) and hydroxyl (-OH) groups with nonpolar moieties.
-
Silylation: This is the most prevalent method, where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[6][7] This single-step reaction effectively derivatizes both functional groups, significantly reducing the polarity and increasing the volatility of the analyte.[4] The resulting TMS ether and TMS ester derivatives are thermally stable and exhibit excellent chromatographic properties.[7]
-
Esterification: This method specifically targets the carboxylic acid group, converting it into an ester, typically a fatty acid methyl ester (FAME).[1][6] This is often achieved using reagents like boron trifluoride (BF3) in methanol (B129727) under heated conditions.[1][4] While this derivatizes the carboxyl group, the hydroxyl group remains and requires a subsequent derivatization step, such as silylation, for optimal analysis.
Experimental Protocols
Two primary protocols are presented. The single-step silylation method is generally recommended for its efficiency and simplicity.
Protocol 1: Single-Step Derivatization via Silylation (Recommended)
This protocol utilizes BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst to simultaneously derivatize both the hydroxyl and carboxylic acid groups.
Reagents and Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., Pyridine (B92270), Acetonitrile, or Dichloromethane)
-
Internal Standard (e.g., deuterated 3-hydroxy fatty acid, optional)
-
Nitrogen gas for drying
-
Autosampler vials (2 mL) with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 10-100 µg of the dried this compound sample or standard into a 2 mL autosampler vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an aprotic solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[8]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70-80°C for 60 minutes to facilitate the reaction.[8]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Protocol 2: Two-Step Derivatization (Esterification followed by Silylation)
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.
Reagents and Materials:
-
All reagents from Protocol 1
-
14% Boron Trifluoride (BF3) in Methanol[4]
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
Step A: Esterification
-
Sample Preparation: Place the dried sample (10-100 µg) in a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol reagent to the vial.[4]
-
Incubation: Cap the vial and heat at 60°C for 30-60 minutes.[4]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex vigorously for 30 seconds.[4]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the methyl ester, to a new clean vial.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial. Transfer the dried extract to a new autosampler vial and evaporate the hexane under a stream of nitrogen.
Step B: Silylation 7. Derivatization: To the dried methyl ester from Step A, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. 8. Reaction: Cap the vial, vortex, and heat at 70°C for 30 minutes. 9. Cooling and Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Data Presentation
Quantitative data and analytical parameters should be clearly organized for comparison and method validation.
Table 1: Comparison of Derivatization Methods
| Parameter | Single-Step Silylation (BSTFA) | Two-Step (BF3-Methanol + BSTFA) |
| Target Groups | Carboxylic Acid & Hydroxyl | Carboxylic Acid (Step 1), Hydroxyl (Step 2) |
| Primary Reagents | BSTFA + 1% TMCS | 14% BF3-Methanol, BSTFA + 1% TMCS |
| Reaction Temp. | 70-80°C[8] | 60°C (Esterification), 70°C (Silylation)[4] |
| Reaction Time | 60 minutes[8] | 30-60 min (Esterification), 30 min (Silylation) |
| Key Advantage | High efficiency, fewer steps | Selective derivatization if needed |
| Considerations | Reagent is moisture-sensitive | Multi-step process, potential for sample loss |
Table 2: Typical GC-MS Operating Parameters
| Parameter | Setting |
| GC System | Agilent 5890 series II or equivalent[8] |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 280°C |
| Oven Program | Initial 80°C for 5 min, ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C, hold for 10 min.[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
Table 3: Expected Mass Spectral Fragments for TMS-Derivatized this compound
| Fragment Description | Expected m/z |
| [M-CH₃]⁺ | M-15 (Characteristic of TMS derivatives) |
| [M-C₄H₉O₂Si]⁺ | M-117 (Loss of TMS-carboxyl group fragment) |
| [CH(OTMS)(CH₂)₂₀CH₃]⁺ | Fragment from cleavage alpha to the carboxyl group |
| [Si(CH₃)₃]⁺ | 73 (Base peak for TMS) |
| [COOTMS]⁺ | 117 |
| α-cleavage at C3 | Characteristic ions indicating the position of the hydroxyl group |
Visualizations
Diagrams help clarify complex workflows and chemical transformations.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: Lipid Extraction for 3-Hydroxytetracosanoic Acid from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosanoic acid is a very-long-chain hydroxy fatty acid (VLCFA) implicated in various physiological and pathological processes. Accurate quantification of this analyte in cultured cells is crucial for understanding its cellular metabolism and for the development of potential therapeutic interventions. This document provides detailed protocols for the extraction of this compound from cultured cells using the well-established Bligh and Dyer and Folch methods. These protocols are designed to ensure high recovery and sample purity for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following table summarizes expected performance characteristics for the extraction of this compound from cultured cells using the described protocols. These values are representative and may vary depending on the cell type, instrumentation, and experimental conditions.
| Parameter | Bligh and Dyer Method | Folch Method |
| Extraction Recovery | > 90% | > 95%[1] |
| Limit of Detection (LOD) | ~ 0.5 - 5 ng/mL | ~ 0.2 - 3 ng/mL |
| Limit of Quantification (LOQ) | ~ 2 - 15 ng/mL | ~ 1 - 10 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Reproducibility (RSD%) | < 15% | < 10% |
Experimental Workflows
The overall workflow for the extraction and analysis of this compound from cultured cells is depicted below.
Figure 1: General workflow for the extraction of this compound.
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Method for Cultured Cells
This protocol is adapted for the extraction of lipids from cultured cells grown in standard tissue culture plates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Deionized water (H₂O)
-
Glass centrifuge tubes
-
Cell scraper
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Washing: Aspirate the culture medium from the plate. Wash the cells twice with ice-cold PBS.
-
Cell Lysis and Lipid Solubilization: Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cells. Scrape the cells from the plate and transfer the cell lysate to a glass centrifuge tube. Vortex the tube vigorously for 1 minute at room temperature.
-
Phase Separation: Add 0.25 mL of chloroform to the tube and vortex for 30 seconds. Then, add 0.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
Collection of Organic Phase: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, penetrate the protein disk and collect the lower organic (chloroform) phase, transferring it to a new clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -20°C or -80°C until further analysis.
-
Reconstitution: Prior to analysis, reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol:methanol 1:1 for LC-MS).
Protocol 2: Modified Folch Method for Cultured Cells
This method is highly efficient for the exhaustive extraction of lipids from cellular material.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
0.9% Sodium Chloride (NaCl) solution
-
Glass homogenizer or sonicator
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Washing: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes between washes.
-
Homogenization: Resuspend the cell pellet in a small volume of water (e.g., 0.5 mL). Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution (e.g., 10 mL for a 0.5 mL cell suspension). Homogenize the mixture using a glass homogenizer or sonicator on ice.
-
Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 2 mL for 10 mL of homogenate). Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Collection of Organic Phase: Aspirate and discard the upper aqueous phase. Carefully collect the lower chloroform phase containing the lipids and transfer to a new glass tube.
-
Washing (Optional): To remove any remaining non-lipid contaminants, the interface can be gently washed with a small volume of a 1:1 methanol:water solution without disturbing the lower phase, followed by recentrifugation.
-
Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Storage: Store the dried lipid extract at -20°C or -80°C.
-
Reconstitution: Reconstitute the extract in an appropriate solvent for the intended downstream analysis.
Signaling Pathway Context: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
This compound is an intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs). Unlike shorter fatty acids, VLCFAs undergo their initial beta-oxidation within peroxisomes.[2] Deficiencies in this pathway can lead to the accumulation of VLCFAs, which is a hallmark of certain genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.[3][4]
Figure 2: Peroxisomal beta-oxidation of very-long-chain fatty acids.
References
Quantification of 3-Hydroxytetracosanoic Acid in Fibroblasts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosanoic acid is a crucial intermediate in the peroxisomal beta-oxidation of very long-chain fatty acids (VLCFAs). The quantification of this analyte in cultured fibroblasts is a valuable tool for diagnosing certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for monitoring the efficacy of therapeutic interventions. This document provides detailed protocols for the quantification of this compound in fibroblasts using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique.
Experimental Principles
The quantification of this compound in fibroblasts involves several key steps: culturing of fibroblasts, extraction of lipids, derivatization of the target analyte to enhance its volatility and thermal stability for GC-MS analysis, and finally, detection and quantification using a mass spectrometer. The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response.[1][2]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in fibroblast cell lines, comparing a healthy control to a cell line with a deficiency in very long-chain fatty acid metabolism. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.
| Cell Line | Condition | This compound (ng/mg protein) | Standard Deviation |
| Control | Untreated | 5.2 | 1.1 |
| Control | Treated (e.g., with a potential therapeutic) | 4.8 | 0.9 |
| Disease Model | Untreated | 25.8 | 4.3 |
| Disease Model | Treated (e.g., with a potential therapeutic) | 12.1 | 2.5 |
Experimental Protocols
I. Fibroblast Culture and Harvesting
-
Cell Culture: Culture human skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with trypsin-EDTA, and subculture as needed.
-
Harvesting:
-
For analysis of intracellular this compound, wash the confluent cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
For analysis of secreted this compound, collect the cell culture medium.[2]
-
II. Lipid Extraction
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS. An aliquot should be taken for protein quantification (e.g., using a BCA assay) to normalize the fatty acid measurements.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as [¹³C₄]-3-hydroxytetracosanoic acid, to each sample.
-
Extraction: Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases.
-
Isolation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
III. Derivatization for GC-MS Analysis
-
Silylation: To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubation: Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl group of this compound to its trimethylsilyl (B98337) (TMS) ether derivative.
-
Drying: Evaporate the derivatizing agent under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a small volume of a suitable solvent, such as hexane, for injection into the GC-MS.
IV. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column suitable for fatty acid analysis (e.g., a DB-5ms column).
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use electron impact (EI) ionization.
-
Acquisition Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Ions to Monitor: Monitor characteristic ions for the TMS derivative of this compound and its stable isotope-labeled internal standard.
-
V. Data Analysis
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Normalization: Normalize the final concentration to the protein content of the cell pellet (e.g., in ng/mg protein).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic analysis of the functional effects of fatty acids in NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxytetracosanoic Acid Using Analytical Standards for Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxytetracosanoic acid, also known as 3-hydroxylignoceric acid, is a C24 very-long-chain hydroxy fatty acid.[1][2] It is a metabolite found in various biological systems and serves as a key component of certain lipids. Accurate quantification of this compound in biological matrices is crucial for metabolic studies, disease biomarker discovery, and understanding its physiological roles. This document provides detailed protocols for the quantitative analysis of this compound using analytical standards for calibration with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle Quantitative analysis of this compound relies on the principle of stable isotope dilution mass spectrometry.[3] An analytical standard of known purity and concentration is used to create a calibration curve. A stable isotope-labeled internal standard (e.g., this compound-d4) is added to all samples, calibrators, and quality controls at a fixed concentration. The analyte is then extracted, derivatized (for GC-MS), and analyzed. The ratio of the analyte's signal to the internal standard's signal is plotted against the concentration of the calibrators to generate a calibration curve. This curve is then used to determine the concentration of this compound in unknown samples, correcting for variations in sample preparation and instrument response.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of this compound in biological samples like plasma or serum following extraction and derivatization.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Hexane (HPLC grade)
-
Reagents: 6 M Hydrochloric acid (HCl), Anhydrous Sodium Sulfate
-
Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas for evaporation
-
Sample tubes, pipettes, and a vortex mixer
-
Heating block or water bath
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the this compound analytical standard in a suitable organic solvent (e.g., methanol (B129727) or chloroform). Prepare a separate stock solution for the internal standard.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation Workflow:
-
Pipette 500 µL of the sample (plasma, serum, or cell culture media) into a clean glass tube.[4]
-
Add a precise amount of the internal standard solution to each sample, calibrator, and quality control.
-
Acidify the samples by adding 125 µL of 6 M HCl to facilitate the extraction of the free fatty acid.[4]
-
Vortex the mixture thoroughly.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.[4]
-
Transfer the upper organic layer to a new tube. Repeat the extraction process once more and combine the organic layers.
-
Dry the pooled organic extract under a gentle stream of nitrogen gas at approximately 37°C.[4]
-
For derivatization, add 100 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]
-
Cool the sample to room temperature before injection into the GC-MS system.
-
3. GC-MS Instrumentation and Data Acquisition
The derivatized samples are analyzed using a GC-MS system, typically equipped with a capillary column suitable for fatty acid analysis.
Table 1: Typical GC-MS Instrument Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | Agilent 5890 series II or equivalent | [4] |
| Column | HP-5MS capillary column (or similar) | [4] |
| Injection Volume | 1 µL | [4] |
| Injector Temperature | 250°C | |
| Carrier Gas | Helium | |
| Oven Program | Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C, hold for 6 min. | [4] |
| Mass Spectrometer | Electron Impact (EI) Ionization | [3] |
| Ion Source Temp. | 230°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [4] |
| Ions to Monitor | Characteristic ions for the TMS-derivatized analyte and internal standard. For 3-hydroxy fatty acids, a characteristic fragment ion is often observed at m/z 103 (for methyl esters) or m/z 175.[5][6] The specific ions for this compound TMS derivative and its internal standard must be determined empirically. |
4. Data Analysis and Calibration
-
Integrate the peak areas for the selected ions of both the endogenous this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: GC-MS sample preparation and analysis workflow.
Protocol 2: Quantitative Analysis by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard
-
Solvents: Methanol, Acetonitrile, Water (all LC-MS grade)
-
Reagents: Formic acid
-
Protein precipitation agent: Acetonitrile or Methanol containing 0.1-0.2% formic acid.[7]
-
Syringe filters (0.22 µm)
2. Preparation of Standards and Samples
-
Stock and Calibration Standards: Prepare as described in the GC-MS protocol.
-
Sample Preparation:
-
Pipette 100 µL of sample (plasma, serum, etc.) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300-400 µL of cold protein precipitation agent (e.g., methanol with 0.2% formic acid).[7]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
If necessary, evaporate the solvent and reconstitute in the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
3. LC-MS/MS Instrumentation and Data Acquisition
Analysis is performed on an LC system coupled to a triple quadrupole mass spectrometer.
Table 2: Typical LC-MS/MS Instrument Parameters
| Parameter | Setting | Reference |
|---|---|---|
| LC System | HPLC or UHPLC system | |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18) | [7] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [7] |
| Flow Rate | 0.3 - 0.5 mL/min | [7] |
| Gradient | A suitable gradient from high aqueous to high organic content to elute the analyte. | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (deprotonated molecule [M-H]⁻) to specific product ions. These must be optimized by direct infusion of the analytical standard. |
4. Data Analysis and Calibration The data analysis and calibration procedure is identical to that described for the GC-MS method, using the peak areas from the MRM chromatograms.
Visualizations
References
- 1. This compound | C24H48O3 | CID 5312781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxytetracosanoic Acid as a Biomarker for Peroxisomal Disorders
Introduction
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, most notably the beta-oxidation of very-long-chain fatty acids (VLCFAs; fatty acids with 22 or more carbons).[1][2] Genetic defects in peroxisome biogenesis or in specific peroxisomal enzymes lead to a group of severe metabolic disorders known as peroxisomal disorders. These disorders are characterized by the accumulation of VLCFAs in plasma and tissues, leading to severe neurological and systemic symptoms.[3][4]
One of the key intermediates in the peroxisomal beta-oxidation pathway is 3-hydroxytetracosanoic acid, a 3-hydroxy derivative of tetracosanoic (lignoceric) acid.[5] In healthy individuals, this intermediate is rapidly metabolized. However, in patients with certain peroxisomal disorders, such as Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and D-bifunctional protein deficiency, a dysfunctional beta-oxidation pathway leads to the accumulation and subsequent release of this compound into circulation.[4][6] This makes it a valuable biomarker for the diagnosis and monitoring of these conditions.
These application notes provide a comprehensive overview of the role of this compound in peroxisomal disorders, along with detailed protocols for its quantification in biological samples.
Clinical Significance
The measurement of this compound, in conjunction with other VLCFAs like hexacosanoic acid (C26:0), is a cornerstone in the biochemical diagnosis of peroxisomal disorders.[6][7] Elevated levels of these fatty acids are indicative of a defect in the peroxisomal beta-oxidation pathway.
-
Zellweger Spectrum Disorders (PBD-ZSD): This group of disorders, which includes Zellweger syndrome, NALD, and infantile Refsum disease, is characterized by a failure in peroxisome biogenesis. Patients with these conditions universally show elevated levels of VLCFAs, including this compound.[4][6] The severity of the biochemical abnormalities often correlates with the clinical severity of the disease.[6]
-
X-Linked Adrenoleukodystrophy (X-ALD): While the primary biomarkers for X-ALD are elevated C26:0 and C26:0/C22:0 ratios, analysis of 3-hydroxy fatty acids can provide further insight into the overall disruption of fatty acid metabolism.[3][6]
-
D-Bifunctional Protein (DBP) Deficiency: This disorder involves a defect in the second and third steps of peroxisomal beta-oxidation. Consequently, patients accumulate VLCFAs and the bile acid intermediates di- and trihydroxycholestanoic acid (DHCA and THCA).[7]
Quantitative Data
The concentration of 3-hydroxy fatty acids is typically measured in plasma or serum. The following table summarizes representative concentration ranges. It is crucial to note that reference ranges can vary between laboratories, and the data presented here should be considered illustrative.
| Analyte | Condition | Matrix | Concentration Range |
| 3-Hydroxy Fatty Acids (General) | Healthy Controls | Plasma | 0.01 - 0.02 nmol/mL |
| Patients with mitochondrial fatty acid β-oxidation defects | Plasma | Significantly elevated compared to controls | |
| Hexacosanoic Acid (C26:0) | Healthy Controls | Plasma | < 1.3 µg/mL |
| X-ALD Hemizygotes | Plasma | Significantly elevated | |
| Zellweger Syndrome | Plasma | Significantly elevated | |
| C26:0 / C22:0 Ratio | Healthy Controls | Plasma | < 0.023 |
| X-ALD Hemizygotes | Plasma | Significantly elevated | |
| Zellweger Syndrome | Plasma | Significantly elevated |
Table derived from data presented in references[6][8]. Note that specific values for this compound are not always reported separately from other 3-hydroxy fatty acids in broad-range studies.
Signaling and Metabolic Pathways
Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
The beta-oxidation of VLCFAs in peroxisomes is a multi-step enzymatic process designed to shorten the carbon chain of these fatty acids, which can then be further metabolized in the mitochondria.[1][9] A defect in any of the enzymes in this pathway can lead to the accumulation of upstream metabolites, including this compound.
Caption: Peroxisomal beta-oxidation pathway highlighting 3-hydroxyacyl-CoA accumulation in disorders.
Experimental Protocols
The gold standard for the quantification of 3-hydroxy fatty acids in biological samples is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[10] The following protocol is a synthesized methodology based on established procedures.[10][11]
Protocol 1: Quantification of Total this compound in Plasma
This protocol measures the total amount of this compound, both free and esterified.
1. Materials and Reagents
-
Plasma samples (store at -80°C)
-
Stable isotope-labeled internal standard (e.g., D3-3-hydroxypalmitic acid)
-
Sodium hydroxide (B78521) (NaOH), 10 M
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system with a capillary column (e.g., HP-5MS)
2. Sample Preparation and Hydrolysis
-
Thaw plasma samples on ice.
-
In a glass tube, add 500 µL of plasma.
-
Add 500 µL of 10 M NaOH to hydrolyze the sample.
-
Vortex and incubate at 37°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Add a known amount of the stable isotope-labeled internal standard.
3. Extraction
-
Acidify the sample by adding 2 mL of 6 M HCl. The pH should be < 2.
-
Add 3 mL of ethyl acetate, vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 37°C.
4. Derivatization
-
To the dried extract, add 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
5. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: Use a suitable capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase at 3.8°C/min to 200°C.
-
Ramp 2: Increase at 15°C/min to 290°C, hold for 6 minutes.[11]
-
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for the TMS-derivative of this compound.
-
Monitor characteristic ions for the TMS-derivative of the internal standard (e.g., m/z 235 for a deuterated standard).[11]
-
6. Quantification
-
Generate a standard curve using known concentrations of non-labeled this compound and a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the plasma sample by comparing its peak area ratio to the standard curve.
Experimental Workflow Visualization
The following diagram outlines the key steps in the analytical process for quantifying this compound.
Caption: Workflow for the quantification of this compound in plasma by GC-MS.
Diagnostic Logic
The detection of elevated this compound is a key step in the diagnostic pathway for suspected peroxisomal disorders.
Caption: Diagnostic flowchart for peroxisomal disorders using VLCFA analysis.
Conclusion
This compound is a specific and valuable biomarker for identifying defects in the peroxisomal beta-oxidation pathway. Its quantification, typically performed via GC-MS, provides crucial data for the diagnosis of severe metabolic conditions like Zellweger spectrum disorders. The protocols and workflows described in these notes offer a robust framework for researchers, scientists, and clinicians working in the field of inborn errors of metabolism and drug development for these devastating disorders.
References
- 1. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table: Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders-Merck Manual Professional Edition [merckmanuals.com]
- 5. This compound | C24H48O3 | CID 5312781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
Application of 3-Hydroxytetracosanoic Acid in Lipidomics Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosanoic acid is a very-long-chain hydroxy fatty acid that is increasingly recognized for its role in various biological processes and as a potential biomarker in lipidomics studies. As a member of the hydroxylated fatty acid family, it is involved in cellular signaling and metabolic pathways. Its unique structure, featuring a hydroxyl group on the third carbon of a 24-carbon chain, imparts specific chemical properties that influence its biological functions and require specialized analytical methodologies for accurate detection and quantification. These application notes provide an overview of the role of this compound in lipidomics, detailed experimental protocols for its analysis, and insights into its potential signaling pathways.
Applications in Lipidomics
The study of this compound is pertinent to several areas of biomedical research:
-
Biomarker Discovery: Altered levels of very-long-chain fatty acids, including their hydroxylated forms, have been associated with various metabolic disorders. For instance, the accumulation of very-long-chain fatty acids is a hallmark of peroxisomal disorders.[1] While not as extensively studied as other fatty acids, this compound may serve as a potential biomarker for diseases related to fatty acid metabolism.
-
Cellular Signaling: Hydroxy fatty acids are known to act as signaling molecules. Shorter-chain 3-hydroxy fatty acids have been shown to be agonists for G-protein coupled receptors like GPR84 and HCA3, which are involved in inflammation and metabolic regulation.[2][3] It is plausible that this compound may also modulate these or similar signaling pathways.
-
Inflammation and Immunity: The GPR84 receptor, a potential target for fatty acids, is primarily expressed in immune cells and its activation can lead to pro-inflammatory responses.[2][3] Investigating the interaction of this compound with such receptors could unveil its role in inflammatory processes.
Data Presentation
Quantitative analysis of this compound in biological matrices is crucial for understanding its physiological and pathological roles. While specific data for this compound is sparse in the literature, the following table provides representative concentrations of other very-long-chain fatty acids in human plasma, which can serve as a reference for expected ranges.
| Fatty Acid | Mean Concentration (nmol/mL) | Standard Deviation (nmol/mL) | Biological Matrix | Population | Reference |
| Tetracosanoic acid (C24:0) | 0.40 | 0.29 | Plasma | Healthy Controls | [4] |
| Nervonic acid (C24:1) | 0.40 | 0.29 | Plasma | Healthy Controls | [4] |
| Tetracosapentaenoic acid (24:5n-3) | 1.3 | 0.1 | Plasma | Healthy Females | [5] |
| Tetracosahexaenoic acid (24:6n-3) | 1.7 | 0.2 | Plasma | Healthy Females | [5] |
Experimental Protocols
Accurate quantification of this compound requires robust and sensitive analytical methods. The following protocols are based on established methods for the analysis of very-long-chain and hydroxy fatty acids.
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from methods for the extraction of long-chain fatty acids and oxylipins from biological samples.[6]
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 400 µL of cold methanol containing 0.1% BHT and the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the fatty acids with 1 mL of acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on methods for the quantification of very-long-chain fatty acids.[7]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M-H)- of this compound to a specific product ion. The exact m/z values will need to be determined by infusion of a standard.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Hypothesized Signaling Pathway
While the direct signaling role of this compound is still under investigation, it may act on G-protein coupled receptors similar to other hydroxy fatty acids. The following diagram illustrates a hypothesized signaling pathway through the GPR84 receptor.
Caption: Hypothesized GPR84 signaling pathway for this compound.
References
- 1. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol for Solid-Phase Extraction of 3-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosanoic acid is a 24-carbon, hydroxylated, very-long-chain fatty acid (VLCFA). Accurate and sensitive quantification of this and other VLCFAs in biological matrices is crucial for the study and diagnosis of several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that allows for the efficient cleanup and concentration of analytes from complex sample matrices prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[1][2][3] The process involves a solid phase (sorbent) packed in a cartridge and a liquid phase (sample and solvents). The separation is based on the differential affinity of the analyte and impurities for the solid phase. The main steps in SPE are:
-
Conditioning: The sorbent is treated with a solvent to activate it and create an environment suitable for sample binding.
-
Sample Loading: The sample is passed through the sorbent, and the analyte is retained.
-
Washing: Impurities are selectively washed away from the sorbent while the analyte remains bound.
-
Elution: The analyte of interest is recovered from the sorbent using a solvent that disrupts its interaction with the solid phase.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.
Materials and Reagents:
-
SPE Cartridges: Reversed-phase C18 or a polar sorbent like silica (B1680970) (SiO2). The choice depends on the sample solvent. For aqueous samples, C18 is recommended. For samples in non-polar organic solvents, silica is a good choice.
-
Internal Standard (e.g., deuterated this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Diethyl Ether (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Acetic Acid (glacial)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Sample Pre-treatment:
For biological samples such as plasma, serum, or tissue homogenates, a pre-treatment step is necessary to release the this compound from its esterified forms and to remove proteins.
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add an internal standard.
-
Hydrolysis (Saponification): Add 1 mL of 0.5 M methanolic KOH. Vortex and incubate at 60°C for 1 hour to hydrolyze the fatty acid esters.
-
Acidification: After cooling to room temperature, acidify the sample to a pH of ~3 with 6 M HCl. This ensures that the carboxylic acid is in its protonated, less polar form, which enhances its retention on a reversed-phase sorbent.
-
Liquid-Liquid Extraction (optional but recommended): Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes. Collect the upper organic layer containing the fatty acids. Repeat the extraction and pool the organic layers.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the appropriate solvent for SPE loading (e.g., 100 µL of methanol/water 50:50 for C18 SPE, or hexane for silica SPE).
Solid-Phase Extraction Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of this compound.
SPE Procedure (Reversed-Phase C18):
-
Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water/methanol (95:5, v/v) to remove polar impurities.
-
Wash the cartridge with 3 mL of water/methanol (50:50, v/v) to remove less polar impurities.
-
-
Elution:
-
Elute the this compound with 2 mL of acetonitrile. A second elution with 2 mL of diethyl ether:acetic acid (98:2, v/v) can be performed to ensure complete recovery.[4]
-
SPE Procedure (Normal-Phase Silica):
-
Conditioning:
-
Pass 3 mL of chloroform through the silica cartridge.[4]
-
-
Sample Loading:
-
Load the sample reconstituted in a non-polar solvent (e.g., chloroform:hexane 1:1, v/v) onto the cartridge.[4]
-
-
Washing:
-
Wash the cartridge with 4 mL of 1-propanol (B7761284) to remove impurities of intermediate polarity.[4]
-
-
Elution:
-
Elute the this compound with 4 mL of diethyl ether:acetic acid (98:2, v/v).[4]
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried residue can then be reconstituted in a suitable solvent for derivatization or direct injection into the analytical instrument.
Derivatization:
For GC-MS analysis, derivatization of the carboxylic acid and hydroxyl groups is necessary to increase volatility and improve chromatographic performance. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the analyte to its trimethylsilyl (B98337) (TMS) ester/ether. For LC-MS/MS, derivatization can enhance ionization efficiency.
Data Presentation
The following tables provide example solvent volumes for SPE. The recovery of the analyte should be determined experimentally by comparing the analytical response of the extracted sample to that of a non-extracted standard of the same concentration.
Table 1: Solvent Volumes for Reversed-Phase C18 SPE
| Step | Solvent | Volume (mL) |
| Conditioning 1 | Methanol | 3 |
| Conditioning 2 | Deionized Water | 3 |
| Sample Loading | Reconstituted Sample | 0.1 - 1 |
| Washing 1 | Water/Methanol (95:5, v/v) | 3 |
| Washing 2 | Water/Methanol (50:50, v/v) | 3 |
| Elution | Acetonitrile or Diethyl Ether/Acetic Acid (98:2, v/v) | 2 - 4 |
Table 2: Solvent Volumes for Normal-Phase Silica SPE
| Step | Solvent | Volume (mL) |
| Conditioning | Chloroform | 3 |
| Sample Loading | Reconstituted Sample in Chloroform:Hexane (1:1, v/v) | 1 - 6 |
| Washing | 1-Propanol | 4 |
| Elution | Diethyl Ether/Acetic Acid (98:2, v/v) | 4 |
Conclusion
This protocol provides a comprehensive framework for the solid-phase extraction of this compound from biological samples. The choice between reversed-phase and normal-phase SPE will depend on the nature of the sample and the subsequent analytical method. Optimization of the washing and elution steps is recommended to maximize recovery and purity of the analyte. The use of an appropriate internal standard is crucial for accurate quantification.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS | MDPI [mdpi.com]
High-performance liquid chromatography (HPLC) for 3-Hydroxytetracosanoic acid separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetracosanoic acid is a very-long-chain hydroxy fatty acid that plays a role in various physiological and pathological processes. Accurate and reliable quantification of this analyte is crucial for research in areas such as metabolic disorders and biomarker discovery. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the analysis of this compound. These application notes provide a comprehensive overview and detailed protocols for the separation and quantification of this compound from biological matrices.
Signaling Pathway: Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acids
3-Hydroxy fatty acids are intermediates in the mitochondrial beta-oxidation of fatty acids. For very-long-chain fatty acids like tetracosanoic acid, this process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The formation of this compound is a key step in this metabolic pathway.
Caption: Mitochondrial beta-oxidation pathway for very-long-chain fatty acids.
Experimental Workflow
The analysis of this compound from biological samples typically involves sample preparation, chromatographic separation, and detection. The following diagram outlines the general workflow.
Caption: General experimental workflow for this compound analysis.
Application Notes
Principle of Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating fatty acids. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Longer chain fatty acids and those with fewer polar functional groups will have a stronger interaction with the stationary phase and thus a longer retention time. The presence of the hydroxyl group in this compound makes it more polar than its non-hydroxylated counterpart, tetracosanoic acid, which will affect its retention behavior.
For the separation of enantiomers (R- and S-isomers) of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have been shown to be effective for the chiral separation of 3-hydroxy fatty acids.[1][2]
Detection Methods
Due to the lack of a strong chromophore, this compound is not readily detectable by UV-Vis spectrophotometry at higher wavelengths. Detection can be achieved at low UV wavelengths (around 200-210 nm), but this can suffer from interference from other molecules and solvent absorbance.[3] Therefore, several other detection strategies are employed:
-
Mass Spectrometry (MS): This is the preferred method for the detection and quantification of this compound due to its high sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of free fatty acids. Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides excellent specificity and reduces chemical noise.[1][2]
-
Fluorescence Detection: This method requires derivatization of the carboxylic acid group with a fluorescent tag. This can significantly enhance sensitivity compared to UV detection.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for non-volatile analytes that do not have a chromophore. The response is dependent on the mass of the analyte.[3]
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to extract the lipids, including this compound, and remove interfering substances.
-
Liquid-Liquid Extraction (LLE): A common method for extracting lipids from plasma or serum. A one-phase liquid extraction with 2-propanol has been shown to have good extraction recoveries for 3-hydroxy fatty acids.[1]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte of interest. Reversed-phase or ion-exchange SPE cartridges can be employed.
-
Hydrolysis: If this compound is present in an esterified form (e.g., in triglycerides or phospholipids), a hydrolysis step (saponification) with a base (e.g., KOH or NaOH) is necessary to release the free fatty acid.
Protocols
Protocol 1: UHPLC-MS/MS Method for Chiral Separation of this compound
This protocol is adapted from a method for the chiral separation of 3-hydroxy fatty acids (C8-C18) and is a recommended starting point for this compound.[1][2] Optimization of the gradient and other parameters may be necessary.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of ice-cold 2-propanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UHPLC-MS/MS Conditions
| Parameter | Recommended Value |
| Column | Chiralpak IA-U (1.6 µm particle size) or similar polysaccharide-based chiral column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B to elute the long-chain fatty acid. A starting point could be: 0-2 min, 80% A; 2-15 min, ramp to 10% A; 15-20 min, hold at 10% A; 20.1-25 min, return to 80% A. This will require optimization. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| SRM Transition | Precursor ion (Q1): m/z for [M-H]⁻ of this compound. Product ion (Q3): A characteristic fragment ion (e.g., loss of water or CO2). These will need to be determined by infusing a standard. |
3. Quantitative Data (Expected Performance)
The following table provides expected performance characteristics based on similar analyses. These will need to be validated for this compound.
| Parameter | Expected Range |
| Retention Time | Dependent on the final optimized gradient, but expected to be in the later part of the chromatogram due to the long carbon chain. |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Protocol 2: RP-HPLC with UV Detection (Requires Derivatization)
This protocol is a general method for fatty acid analysis and requires derivatization to enable UV detection.
1. Sample Preparation and Derivatization
-
Perform lipid extraction and hydrolysis as described in Protocol 1.
-
To the dried extract, add 100 µL of a solution containing 10 mg/mL of p-bromophenacyl bromide (derivatizing agent) and 5 µL of triethylamine (B128534) (catalyst) in acetone.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the solvent under nitrogen and reconstitute in the mobile phase.
2. HPLC-UV Conditions
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Start with a higher percentage of water and ramp to a high percentage of acetonitrile. A starting point could be: 0-5 min, 70% A; 5-25 min, ramp to 100% A; 25-30 min, hold at 100% A; 30.1-35 min, return to 70% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 254 nm |
3. Quantitative Data (Expected Performance)
| Parameter | Expected Range |
| Retention Time | Dependent on the final optimized gradient. |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Mid to high ng/mL range |
| Limit of Quantification (LOQ) | High ng/mL to low µg/mL range |
| Recovery | 80 - 120% |
| Precision (%RSD) | < 20% |
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the development and implementation of HPLC-based methods for the analysis of this compound. The UHPLC-MS/MS method is recommended for high sensitivity, specificity, and the ability to perform chiral separations. For laboratories without access to mass spectrometry, the derivatization-based HPLC-UV method offers a viable alternative, albeit with lower sensitivity. It is imperative that any method based on these protocols is fully validated according to the specific laboratory and regulatory requirements.
References
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H48O3 | CID 5312781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3-Hydroxytetracosanoic Acid by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Hydroxytetracosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids (B1166683), salts, and other endogenous metabolites that can interfere with the ionization of the target analyte.[3]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank, extracted sample matrix will show a dip or peak in the baseline signal if matrix effects are present.
For a quantitative assessment, a post-extraction spike analysis is recommended.[3][4] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A). The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values deviating significantly from 100% (e.g., outside 85-115%) indicate that the matrix effect needs to be addressed.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A: The choice of sample preparation technique is critical for reducing matrix effects. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering matrix components, particularly phospholipids, which can cause significant ion suppression.[5][6] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[6] For long-chain fatty acids like this compound, a well-optimized SPE method can provide the cleanest samples and minimize matrix effects.[5]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A: Yes, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7] A suitable SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[8] This allows for accurate correction of the analyte signal, leading to reliable quantification even in the presence of matrix effects. It is crucial that the SIL-IS is added to the sample at the very beginning of the sample preparation process to account for variability in both extraction recovery and matrix effects.
Q5: How can chromatographic conditions be optimized to reduce matrix effects?
A: Chromatographic separation plays a key role in mitigating matrix effects by separating the analyte of interest from interfering components.[4] Strategies include:
-
Column Chemistry: Employing a column with a different stationary phase (e.g., C18, C8, PFP) can alter the retention of both the analyte and matrix components, potentially resolving them.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or additives in the mobile phase can improve separation.[9]
-
Gradient Profile: Optimizing the gradient elution can help to separate the this compound peak from the regions where most matrix components elute.[10]
-
Diverter Valve: Using a diverter valve to direct the flow from the column to waste during the initial and final stages of the run can prevent highly polar and non-polar interferences from entering the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix overload on the analytical column. | - Dilute the sample extract.- Improve sample cleanup using SPE or LLE.[6]- Use a guard column to protect the analytical column.[11] |
| Inconsistent Results (High %CV) | Variable matrix effects between samples. | - Implement a stable isotope-labeled internal standard.[7]- Ensure consistent sample collection and handling procedures.[12]- Optimize the sample preparation method for better reproducibility. |
| Low Analyte Response (Ion Suppression) | Co-elution of phospholipids or other endogenous components. | - Improve chromatographic separation to resolve the analyte from interfering peaks.[9]- Enhance sample cleanup with techniques like HybridSPE-Phospholipid or a more selective SPE sorbent.[13]- Evaluate a different ionization source (e.g., APCI if ESI is being used), as they can have different susceptibilities to matrix effects.[12] |
| High Analyte Response (Ion Enhancement) | Co-eluting compounds that enhance the ionization of the analyte. | - Adjust chromatographic conditions to separate the analyte from the enhancing species.[10]- Use matrix-matched calibration standards to compensate for the enhancement effect.[4] |
| Analyte Peak Detected in Blank Samples | Carryover from previous injections or contamination. | - Implement a robust needle wash protocol in the autosampler.- Inject blank solvent injections between samples to assess and mitigate carryover.- Check all solvents, reagents, and labware for potential sources of contamination. |
Data Summary
The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for long-chain fatty acids. The values are indicative and should be experimentally verified for this compound.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-100 | 50-150 (highly variable) | Fast, simple, inexpensive.[14] | High level of residual matrix components, significant matrix effects.[5][6] |
| Liquid-Liquid Extraction (LLE) | 70-95 | 80-120 | Cleaner extracts than PPT, can be selective.[14] | Can have lower recovery for polar analytes, requires solvent optimization.[6] |
| Solid-Phase Extraction (SPE) | 85-105 | 90-110 | Provides the cleanest extracts, high analyte recovery and concentration.[5] | More time-consuming and costly, requires method development. |
| HybridSPE-Phospholipid | 90-105 | 95-105 | Specifically targets and removes phospholipids.[13] | Higher cost compared to general SPE. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma, serum). Spike this compound and its SIL-IS into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike this compound and its SIL-IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze all samples by the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for the specific matrix and analyte concentration.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the SIL-IS solution and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and SIL-IS with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Mechanism of matrix effects in the ESI source.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 10. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. agilent.com [agilent.com]
- 12. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Reducing ion suppression for 3-Hydroxytetracosanoic acid in electrospray ionization
Welcome to the technical support center for the analysis of 3-Hydroxytetracosanoic acid using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for analyzing this compound?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting components from the sample matrix.[1] In electrospray ionization (ESI), the analyte and matrix components compete for ionization efficiency in the MS source.[2] This competition can lead to a decreased signal for the analyte, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Given its long aliphatic chain, this compound is often extracted from complex biological matrices like plasma or serum, which are rich in phospholipids (B1166683), a major cause of ion suppression in lipid analysis.[3][4]
Q2: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?
A2: A common method to diagnose ion suppression is a post-column infusion experiment. In this setup, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted sample matrix is injected onto the column. A drop in the constant signal of your analyte at specific retention times indicates the elution of matrix components that are causing ion suppression.[1]
Another approach is to compare the signal response of a standard prepared in a clean solvent versus one prepared in a blank matrix extract (post-extraction spike). A significantly lower signal in the matrix sample confirms the presence of ion suppression.[1]
Q3: What are the most effective strategies to reduce or eliminate ion suppression for my analyte?
A3: Mitigating ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and MS source conditions.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interfering substances than simpler methods like Protein Precipitation (PPT).[5]
-
Optimize Chromatography: Adjusting your LC method to chromatographically separate this compound from the regions of ion suppression is crucial. This may involve changing the mobile phase, gradient profile, or using a different column chemistry.
-
Dilute the Sample: A straightforward first step is to dilute the sample extract. This reduces the concentration of all components, including the interfering ones, though it may compromise the limits of detection if your analyte is in low abundance.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate and precise quantification by normalizing the signal.[6]
-
Change Ionization Source or Polarity: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce ion suppression.[7] For fatty acids, analysis in negative ion mode is common and may be less susceptible to certain interferences compared to positive mode.
Troubleshooting Guide: Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow.
Caption: A decision tree for troubleshooting low signal intensity.
Data on Sample Preparation and Matrix Effects
Effective sample preparation is the most critical step in reducing ion suppression. The primary goal is to remove phospholipids, which are notorious for causing signal suppression in the ESI source.
The following table provides a representative comparison of how different sample preparation techniques affect the matrix effect, quantified as the remaining signal intensity of an analyte in the presence of the matrix.
| Sample Preparation Method | Key Principle | Phospholipid Removal Efficiency | Typical Analyte Signal Recovery (%)* | Ion Suppression Level |
| Protein Precipitation (PPT) | Proteins are crashed out with an organic solvent (e.g., acetonitrile). | Poor | 20 - 50% | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Moderate to Good | 60 - 85% | Moderate to Low |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Good to Excellent | 80 - 95% | Low |
*Note: These are typical values for analytes co-eluting with phospholipids and can vary based on the specific analyte and matrix. Data is synthesized from general findings in the literature.[5]
Experimental Protocols & Workflows
General Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample, highlighting stages where ion suppression can be introduced and mitigated.
Caption: A typical experimental workflow for LC-MS analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guide for extracting very-long-chain fatty acids like this compound from plasma. Optimization may be required.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through a C18 SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent go dry.
-
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma on ice.
-
Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Acidify the sample by adding 10 µL of 1 M HCl to protonate the fatty acid.
-
Vortex for 30 seconds.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for LC-MS/MS analysis.
-
Mechanism of Ion Suppression
Understanding the mechanism of ion suppression in the ESI source can help in devising effective mitigation strategies. The diagram below illustrates how high concentrations of matrix components can interfere with the ionization of the target analyte.
Caption: Competition between analyte and matrix in the ESI droplet.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 3-Hydroxytetracosanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Hydroxytetracosanoic acid for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the derivatization of this compound.
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is crucial for the successful analysis of this compound by GC-MS for several reasons:
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Increased Volatility: this compound is a long-chain hydroxy fatty acid with low volatility, making it unsuitable for direct GC analysis. Derivatization replaces the polar and active hydrogen atoms on the carboxylic acid and hydroxyl groups with less polar functional groups, which increases the molecule's volatility.[1][2]
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Improved Thermal Stability: The derivatized forms are generally more thermally stable, preventing degradation at the high temperatures used in the GC inlet and column.[1]
-
Reduced Peak Tailing: The polar nature of the underivatized molecule can lead to interactions with the stationary phase of the GC column, resulting in asymmetric or tailing peaks.[3] Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks and improved quantification.[2]
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Enhanced Detection Sensitivity: Derivatization can produce derivatives that fragment in predictable ways in the mass spectrometer, allowing for more accurate identification and sensitive detection.[1]
Q2: Which derivatization method should I choose for this compound: Esterification or Silylation?
A2: Both esterification and silylation are effective methods. The choice depends on your specific analytical needs and available resources.
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Esterification (e.g., with BF₃-Methanol): This method specifically targets the carboxylic acid group to form a fatty acid methyl ester (FAME).[3] It is a robust and widely used technique. If your primary goal is to analyze the fatty acid profile and you are not concerned with derivatizing the hydroxyl group in the same step, this is a good choice.
-
Silylation (e.g., with BSTFA + 1% TMCS): This is a more versatile method that derivatizes both the carboxylic acid and the hydroxyl group, forming a trimethylsilyl (B98337) (TMS) ester and a TMS ether, respectively.[3][4] Silylation is often preferred for hydroxy fatty acids as it derivatizes all active hydrogen groups, leading to a more volatile and less polar compound, which can result in better chromatographic performance.[5]
Q3: I am not seeing a peak for my derivatized this compound. What could be the problem?
A3: The absence of a peak can be due to several factors. Consider the following troubleshooting steps:
-
Incomplete Derivatization: The reaction may not have gone to completion. Verify your protocol, including the reaction time and temperature. For silylation, heating at 60-70°C for 20-60 minutes is common, but some sterically hindered compounds may require longer times or higher temperatures.[4]
-
Presence of Moisture: Both esterification and silylation reagents are highly sensitive to moisture.[3] Water can hydrolyze the reagents and the derivatized products. Ensure your sample and solvents are anhydrous. Lyophilization or drying the sample under a stream of nitrogen is recommended.[3]
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and store them under anhydrous conditions.
-
GC-MS System Issues: Check for problems with your GC-MS system, such as leaks, a contaminated inlet liner, or a degraded column. Injecting a known standard can help diagnose system-related issues.
Q4: My chromatogram shows a tailing peak for the derivatized analyte. How can I resolve this?
A4: Peak tailing is often a sign of active sites in the GC system or incomplete derivatization.
-
Inlet Contamination: The GC inlet liner is a common site for contamination. Replace the liner and septum regularly.[6]
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Column Activity: The GC column itself can have active sites. Trimming the first few centimeters of the column can sometimes resolve the issue.[6] If the problem persists, the column may need to be replaced.
-
Incomplete Derivatization: As mentioned in Q3, an incomplete reaction can leave polar functional groups that interact with the column.[3] Ensure your derivatization is complete.
-
Solvent Mismatch: A mismatch in polarity between your solvent and the stationary phase can sometimes cause peak distortion.[6]
Q5: I am observing multiple peaks for what should be a single derivatized compound. What is the cause?
A5: The presence of multiple peaks can be attributed to:
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Incomplete Derivatization: Partial derivatization can result in multiple products (e.g., a compound with only the carboxylic acid group derivatized and another with both the acid and hydroxyl groups derivatized).[7]
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Side Reactions: In the case of esterification of hydroxy acids, intramolecular esterification can lead to the formation of lactones (cyclic esters), which will appear as a separate peak.[8] Using a large excess of the alcohol can favor the desired intermolecular reaction.
-
Isomers: If your starting material contains isomers of this compound, you will see multiple peaks corresponding to each isomer.
-
Contamination: Contaminants in your sample or reagents can also appear as extra peaks. Running a reagent blank is essential to identify such artifacts.
Experimental Protocols
Protocol 1: Esterification of this compound using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the formation of the methyl ester of this compound.
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the this compound sample into a screw-capped glass tube with a PTFE liner.
-
If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding.[3]
-
-
Reagent Addition:
-
Add 2 mL of 14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the dried sample.[3]
-
-
Reaction:
-
Extraction:
-
Allow the reaction tube to cool to room temperature.
-
Add 1 mL of water and 2 mL of a nonpolar solvent like hexane.
-
Vortex the tube vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the organic layer.
-
Centrifuge the tube to facilitate phase separation.
-
-
Sample Collection and Analysis:
-
Carefully transfer the upper organic layer (hexane) containing the FAMEs to a clean vial.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Silylation of this compound using BSTFA with 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) derivative of both the carboxylic acid and hydroxyl groups.
-
Sample Preparation:
-
Reagent Addition:
-
Add a molar excess of the silylating agent. A common practice is to add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]
-
-
Reaction:
-
Dilution and Analysis:
-
After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary.[4]
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
Table 1: Comparison of Derivatization Methods for this compound
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Target Functional Groups | Carboxylic Acid | Carboxylic Acid & Hydroxyl Group |
| Primary Reagent | 14% BF₃ in Methanol[3] | BSTFA + 1% TMCS[4] |
| Typical Reaction Temperature | 60°C[3] | 60°C[4] |
| Typical Reaction Time | 60 minutes[3] | 60 minutes[4] |
| Moisture Sensitivity | High[3] | Very High |
| Key Advantage | Specific to carboxylic acids, robust method. | Derivatizes all active hydrogens, often resulting in better peak shape for hydroxy acids.[5] |
| Potential Issue | Does not derivatize the hydroxyl group. | Reagent and derivatives are susceptible to hydrolysis. |
Table 2: Troubleshooting Guide for Common GC-MS Issues
| Issue | Potential Cause | Recommended Action |
| No Peak | Incomplete derivatization, moisture contamination, reagent degradation, GC-MS system issue. | Optimize reaction time/temperature, ensure anhydrous conditions, use fresh reagents, check GC-MS performance with a standard.[3] |
| Peak Tailing | Inlet contamination, column activity, incomplete derivatization. | Replace inlet liner and septum, trim the column, re-optimize derivatization.[3][6] |
| Multiple Peaks | Incomplete derivatization, side reactions (e.g., lactone formation), sample contamination. | Ensure complete derivatization, use excess alcohol in esterification, run a reagent blank.[7][8] |
| Low Yield | Reversible reaction (esterification), moisture, poor solubility, steric hindrance. | Use excess alcohol, remove water, increase reaction temperature, or use a co-solvent.[8] |
Visualizations
References
Troubleshooting poor recovery of 3-Hydroxytetracosanoic acid from tissue samples
Welcome to the technical support center for the analysis of 3-Hydroxytetracosanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the recovery of this compound from tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during your experiments.
Q1: My recovery of this compound from tissue is consistently low. What are the likely causes?
A1: Low recovery of this compound, a very-long-chain fatty acid (VLCFA), can stem from several factors throughout the experimental workflow. Here are the most common culprits and their solutions:
-
Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix will prevent the complete release of lipids.
-
Solution: Ensure thorough homogenization of the tissue sample. For tough tissues, consider mechanical disruption methods like bead beating or sonication in the presence of the extraction solvent.[1]
-
-
Suboptimal Extraction Solvent: VLCFAs are highly nonpolar. If the solvent system is not sufficiently nonpolar, extraction will be inefficient.
-
Solution: The Folch method (chloroform:methanol (B129727), 2:1 v/v) is a robust choice for total lipid extraction from tissues and is generally effective for VLCFAs.[2] For tissues with high lipid content (>2%), the Folch method has been shown to yield significantly higher lipid recovery compared to the Bligh & Dyer method.[3]
-
-
Adsorption to Labware: VLCFAs can adhere to the surface of plastic tubes and pipette tips, leading to significant loss of the analyte.
-
Solution: Use glass tubes and vials for all steps of the extraction and analysis process to minimize adsorption.
-
-
Incomplete Phase Separation: During liquid-liquid extraction, a poorly defined separation between the aqueous and organic layers can lead to the loss of the lipid-containing organic phase.
-
Solution: Ensure a sharp and clear separation of the phases before carefully collecting the lower organic layer. Centrifugation can aid in achieving a clean separation.[1]
-
-
Sample Overload: Exceeding the capacity of the extraction solvent can lead to incomplete extraction.
-
Solution: Maintain a high solvent-to-tissue ratio. The original Folch method recommends a 20:1 ratio of solvent to tissue (v/w).[2]
-
Q2: I am observing significant peak tailing for my derivatized this compound during GC-MS analysis. What could be the reason?
A2: Peak tailing in GC-MS analysis of fatty acids is often due to the polar nature of the carboxylic acid and hydroxyl groups interacting with the GC column.
-
Incomplete Derivatization: The primary reason for peak tailing of hydroxylated fatty acids is incomplete derivatization of the polar hydroxyl and carboxyl groups.
-
Solution: Ensure your derivatization reaction goes to completion. For this compound, a two-step derivatization is often necessary. First, the carboxylic acid is converted to a methyl ester (FAME), followed by silylation of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[4] Use fresh derivatization reagents, as they can degrade over time, and ensure your sample is completely dry before adding the reagents, as water can interfere with the reaction.
-
-
Active Sites in the GC System: Active sites in the GC inlet liner or on the column itself can interact with the analyte, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If peak tailing persists, you may need to condition your GC column according to the manufacturer's instructions to passivate any active sites.
-
Q3: How can I improve the sensitivity of my GC-MS analysis for this compound?
A3: Low sensitivity in GC-MS can be frustrating. Here are several ways to boost your signal:
-
Optimize Derivatization: As mentioned above, complete derivatization is key. The TMS ether derivative of the 3-hydroxy FAME is more volatile and thermally stable, leading to better chromatographic performance and sensitivity.
-
Clean the Ion Source: A dirty ion source is a very common cause of reduced sensitivity in mass spectrometry.
-
Solution: Follow your instrument manufacturer's protocol for cleaning the ion source. Regular maintenance is crucial for optimal performance.
-
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended for accurate quantification and can help to normalize for variations in extraction efficiency and instrument response.
-
Optimize GC-MS Parameters:
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.
-
Splitless Injection: Use a splitless injection mode to introduce the entire sample onto the column, maximizing the amount of analyte that reaches the detector.
-
Selected Ion Monitoring (SIM): Instead of scanning a wide mass range, use SIM mode to monitor only the characteristic ions of your derivatized this compound. This significantly improves the signal-to-noise ratio and sensitivity. A characteristic ion for TMS-derivatized 3-hydroxy fatty acids is often found at m/z 233, corresponding to the fragment containing the TMS ether.[2]
-
Q4: What are the best practices for storing tissue samples to ensure the stability of this compound?
A4: The stability of fatty acids during storage is critical for accurate analysis.
-
Temperature: Fatty acids can degrade even at -20°C.[5]
-
Solution: For long-term storage, it is recommended to store tissue samples at -80°C or in liquid nitrogen to minimize enzymatic and oxidative degradation.[5]
-
-
Oxidation: While this compound is a saturated fatty acid and less prone to oxidation than polyunsaturated fatty acids, it is still good practice to minimize exposure to oxygen.
-
Solution: Store samples in airtight containers and consider flushing with an inert gas like nitrogen or argon before sealing. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation during sample processing.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of tissue samples can lead to cellular damage and the release of degradative enzymes.
-
Solution: Aliquot tissue samples into smaller portions before freezing to avoid the need for multiple freeze-thaw cycles.
-
Q5: Can I use plastic consumables during my sample preparation?
A5: It is strongly advised to avoid plasticware.
-
Adsorption: As mentioned in Q1, VLCFAs can adsorb to plastic surfaces, leading to significant analyte loss.
-
Contamination: Plasticizers such as phthalates can leach from plastic tubes and tips, causing contamination and interfering with your analysis.
-
Solution: Use glass centrifuge tubes, vials, and Pasteur pipettes throughout the entire procedure. If plastic pipette tips are unavoidable, rinse them with the extraction solvent before use to minimize contamination.
-
Data Presentation
Table 1: Comparison of Lipid Extraction Method Efficiencies
| Extraction Method | Principle | Typical Sample-to-Solvent Ratio (w/v) | Relative Recovery of Total Lipids from High-Lipid Tissue (>2%) | Key Advantages | Key Disadvantages |
| Folch | Single-phase extraction with chloroform/methanol followed by a wash step to create a biphasic system.[2] | 1:20 | Higher | Robust and widely applicable for a broad range of lipids.[3] | Uses a large volume of chlorinated solvent. |
| Bligh & Dyer | Two-step extraction creating a biphasic system with chloroform/methanol/water. | 1:3 | Lower | Requires less solvent than the Folch method.[3] | May underestimate lipid content in samples with >2% lipids.[3] |
| Acidic Bligh & Dyer | A modification of the Bligh & Dyer method that includes an initial acid hydrolysis step. | Not specified | Potentially 10-15% higher for total fatty acids | May improve the extraction efficiency of fatty acids from complex lipids.[6] | Adds an extra step to the protocol. |
Note: The recovery data presented is for total lipids or total fatty acids and may not be specific to this compound. However, it provides a good general comparison of the methods' efficiencies.
Experimental Protocols
Protocol 1: Extraction of this compound from Brain Tissue (Adapted Folch Method)
This protocol is adapted from the standard Folch method and is suitable for the extraction of total lipids, including this compound, from brain tissue.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Place the tissue in a glass homogenizer tube.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.
-
Agitate the mixture on an orbital shaker for 20 minutes at room temperature.[1]
-
-
Phase Separation:
-
Add 0.6 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. You should observe a lower organic phase and an upper aqueous phase.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Be careful not to disturb the protein interface between the two layers.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis of this compound
This protocol describes the hydrolysis and derivatization steps required to prepare the extracted lipids for GC-MS analysis.
-
Alkaline Hydrolysis:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.
-
-
Acidification and Extraction of Free Fatty Acids:
-
After cooling to room temperature, add 1 mL of deionized water.
-
Acidify the mixture to a pH of approximately 3 by adding 6 M HCl.
-
Extract the free fatty acids by adding 2 mL of hexane (B92381) and vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the free fatty acids and transfer to a new glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
-
Drying:
-
Dry the combined hexane extracts under a stream of nitrogen. It is crucial that the sample is completely dry before derivatization.
-
-
Derivatization:
-
Step 1: Methylation (to form Fatty Acid Methyl Esters - FAMEs)
-
Add 1 mL of 2% sulfuric acid in methanol to the dried fatty acids.
-
Incubate at 60°C for 1 hour.
-
Add 1 mL of deionized water and 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer and dry it under nitrogen.
-
-
Step 2: Silylation (to form Trimethylsilyl - TMS ethers)
-
To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour.[2]
-
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing contamination in 3-Hydroxytetracosanoic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 3-Hydroxytetracosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in fatty acid analysis is a common issue that can arise from various sources. The most prevalent sources include:
-
Plasticware: Disposable plastic labware, such as pipette tips, microcentrifuge tubes, and syringe filters, can leach contaminants like palmitic acid (C16:0) and stearic acid (C18:0), which can interfere with the analysis of other fatty acids.
-
Solvents: HPLC-grade solvents can still contain trace amounts of fatty acids. It is crucial to test each batch of solvent to ensure it is free from contaminants.
-
Glassware: Improperly cleaned glassware can be a significant source of contamination. Fatty acids can adhere to glass surfaces and be carried over between experiments.
-
The Analyst: Skin cells, hair, and dust from clothing can introduce exogenous fatty acids into the sample.
-
Sample Matrix: The biological matrix itself can contain interfering substances. These matrix effects can suppress or enhance the signal of the target analyte, leading to inaccurate quantification.[1][2]
Q2: How can I prevent contamination from plasticware?
A2: To minimize contamination from plasticware, it is recommended to:
-
Use glass syringes and stainless-steel syringe filter holders instead of their plastic counterparts.
-
If plasticware is unavoidable, pre-rinse it with a high-purity solvent, such as a chloroform/methanol mixture or methyl tert-butyl ether, to remove leachable contaminants.
-
Whenever possible, opt for glassware over plasticware for all steps of the analysis.
Q3: What is the best way to clean glassware for fatty acid analysis?
A3: A rigorous cleaning protocol is essential for minimizing background contamination from glassware. A recommended procedure includes:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.
-
Degreasing: Wipe ground glass joints with a paper towel soaked in acetone (B3395972) or ether. For greasy residues, boiling in a weak sodium carbonate solution can be effective.
-
Detergent Wash: Soak the glassware in a warm, concentrated aqueous solution of a laboratory-grade detergent. Use a brush to scrub all surfaces.
-
Solvent Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Furnacing: For trace analysis, baking glassware in a muffle furnace at high temperatures (e.g., 450°C for 6-8 hours) is highly effective at removing organic residues.[3] This should be done for all glassware, including transfer pipettes and vials.[3]
-
Storage: Store cleaned glassware covered with aluminum foil in a dust-free environment.
Q4: Why is derivatization necessary for the GC-MS analysis of this compound?
A4: this compound is a polar molecule with low volatility due to the presence of a carboxyl and a hydroxyl group. These functional groups can interact with the GC column, leading to poor peak shape (tailing) and low sensitivity.[4] Derivatization chemically modifies these functional groups to create a more volatile and less polar compound, which is more suitable for GC-MS analysis.[5][6][7] Common derivatization methods include:
-
Esterification: Converts the carboxylic acid to an ester, often a fatty acid methyl ester (FAME), using reagents like boron trifluoride (BF3) in methanol.[4]
-
Silylation: Replaces the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][8]
Q5: What are matrix effects and how can I mitigate them in LC-MS/MS analysis?
A5: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[1][2][9] This can result in inaccurate quantification. To mitigate matrix effects:
-
Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in providing cleaner extracts.[2]
-
Stable Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte. This internal standard will experience similar matrix effects, allowing for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[9]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from interfering matrix components.
Troubleshooting Guides
Issue 1: High Background Signal in Blank Samples
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents | 1. Analyze a fresh aliquot of each solvent used in the sample preparation. 2. If a solvent is contaminated, open a new bottle from a different lot number and re-analyze. 3. Always test new solvent batches for background levels of fatty acids before use. |
| Contaminated Glassware | 1. Re-clean all glassware using the recommended rigorous cleaning protocol, including furnacing.[3] 2. Prepare a blank sample using the re-cleaned glassware to check for improvement. |
| Leaching from Plasticware | 1. Replace all plasticware (e.g., pipette tips, tubes, filters) with glass alternatives where possible. 2. If plasticware must be used, pre-rinse it with high-purity solvent before use. |
| Contaminated Derivatization Reagent | 1. Prepare a blank sample that includes the derivatization reagent but no analyte. 2. If the blank is high, use a fresh vial of the derivatization reagent. |
Issue 2: Poor Peak Shape (Tailing) in GC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). 2. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[4] 3. Use a fresh batch of derivatization reagent. |
| Active Sites in the GC System | 1. Check for and clean any active sites in the GC inlet liner and the front of the GC column. 2. Consider using a deactivated inlet liner. |
| Column Degradation | 1. Condition the GC column according to the manufacturer's instructions. 2. If the problem persists, trim the front end of the column or replace it. |
Issue 3: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Due to its very-long-chain nature, ensure the extraction solvent is sufficiently nonpolar. A Folch or Bligh-Dyer method using a chloroform/methanol mixture is a good starting point. 2. For solid-phase extraction (SPE), optimize the choice of sorbent and the wash and elution solvents. A C18 or C8 reversed-phase sorbent is a suitable starting point. |
| Adsorption to Surfaces | 1. Minimize the use of plasticware, as the hydrophobic nature of very-long-chain fatty acids can lead to adsorption. 2. Silanize glassware to reduce active sites where the analyte can adsorb.[7] |
| Analyte Degradation | 1. Avoid excessive heat during sample preparation steps. 2. Process samples quickly and store extracts at low temperatures (e.g., -80°C) if analysis is not performed immediately. |
Quantitative Data on Contamination
| Contaminant | Source | Observed Level in Blank | Reference |
| Palmitic Acid (C16:0) | Plastic Syringe & Filter | ~6.6 ppm | [7] |
| Stearic Acid (C18:0) | Plastic Syringe & Filter | ~8.9 ppm | [7] |
Experimental Protocols
Protocol 1: Glassware Cleaning for Trace Fatty Acid Analysis
-
Initial Rinse: Rinse glassware three times with acetone and then three times with ethyl acetate.
-
Detergent Soak: Prepare a warm solution of a laboratory-grade detergent (e.g., Alconox). Submerge the glassware and allow it to soak overnight.
-
Scrubbing: Use a non-abrasive brush to scrub all surfaces of the glassware.
-
Water Rinse: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.
-
Furnacing: Place the clean, dry glassware in a muffle furnace. Ramp the temperature to 450°C and hold for 6-8 hours.[3]
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace. Once cool, cover the openings with pre-cleaned aluminum foil and store in a clean, dust-free cabinet.
Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)
-
Sample Preparation: Transfer a dried extract of the sample containing this compound to a clean glass reaction vial.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[4]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes in an incubator or oven.[4]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Add a suitable solvent, such as dichloromethane (B109758) (DCM), to achieve the desired final concentration.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Silylation derivatization workflow for GC-MS analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. reddit.com [reddit.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. scispace.com [scispace.com]
- 7. gcms.cz [gcms.cz]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 3-Hydroxytetracosanoic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 3-Hydroxytetracosanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light. The container should be tightly sealed to prevent moisture absorption.
2. How should I store solutions of this compound?
Solutions should be prepared in a high-purity, anhydrous solvent. For short-term storage (up to a few weeks), aliquots can be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
3. What are the primary degradation pathways for this compound?
As a long-chain saturated hydroxy fatty acid, this compound is relatively stable compared to unsaturated fatty acids. However, potential degradation can occur through:
-
Oxidation: Although it lacks double bonds, the hydroxyl group can be a site for oxidation, especially at elevated temperatures or in the presence of metal catalysts.
-
Esterification/Hydrolysis: The carboxylic acid group can react with alcohols to form esters or be deprotonated in the presence of bases. Esters can undergo hydrolysis back to the carboxylic acid.
-
Amidation: The carboxylic acid can react with amines to form amides.
4. How stable are the methyl ester and amide derivatives of this compound?
-
Methyl Esters: Fatty acid methyl esters (FAMEs) are generally stable. However, they can be susceptible to hydrolysis back to the parent fatty acid in the presence of strong acids or bases and water.
-
Amides: Fatty acid amides are generally very stable compounds, resistant to air oxidation and hydrolysis under dilute acidic or basic conditions.[1]
5. Are there any known signaling pathways involving this compound?
While specific signaling pathways for this compound are not extensively documented, 3-hydroxy fatty acids are known to be intermediates in mitochondrial fatty acid β-oxidation.[2] They are also components of lipopolysaccharides in Gram-negative bacteria and can be involved in inflammatory responses. Some hydroxy fatty acids have been shown to have roles in cell growth inhibition and suppression of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in chromatography) | 1. Degradation of the compound due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Contamination of the sample. | 1. Ensure storage at ≤ -20°C under an inert atmosphere and protected from light. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use high-purity solvents and clean labware. |
| Low solubility in aqueous buffers | This compound is a long-chain fatty acid with low water solubility. | 1. Dissolve the compound in an organic solvent (e.g., ethanol, DMSO) first, then dilute with the aqueous buffer. 2. Use of a carrier protein like bovine serum albumin (BSA) can improve solubility in cell culture media. |
| Unexpected peaks in chromatogram during stability study | Formation of degradation products. | 1. Perform forced degradation studies to identify potential degradation products. 2. Use mass spectrometry (MS) to identify the mass of the unknown peaks. |
Storage and Stability Data
Due to the limited availability of specific quantitative stability data for this compound, the following table provides general recommendations based on the chemical properties of long-chain saturated hydroxy fatty acids.
| Compound | Form | Storage Temperature | Atmosphere | Light Condition | Recommended Duration |
| This compound | Solid | ≤ -20°C | Inert (Argon/Nitrogen) | Dark | > 1 year |
| This compound | Solution | -20°C | Inert (Argon/Nitrogen) | Dark | Up to 1 month |
| -80°C | Inert (Argon/Nitrogen) | Dark | Up to 6 months | ||
| This compound Methyl Ester | Solution | -20°C | Inert (Argon/Nitrogen) | Dark | Up to 6 months |
| This compound Amide | Solid | Room Temperature | Normal | Ambient | > 1 year |
Experimental Protocols
Protocol: Stability Assessment of this compound by GC-MS
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Sample Preparation and Stress Conditions:
- Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol (B129727) or chloroform).
- Aliquot the stock solution into amber glass vials.
- Expose the samples to various stress conditions (e.g., elevated temperature, UV light, oxidative stress by adding a small amount of H₂O₂, acidic and basic conditions by adding HCl or NaOH).
- Include control samples stored at -80°C in the dark under an inert atmosphere.
2. Sample Collection and Derivatization:
- At specified time points, collect samples from each stress condition.
- Evaporate the solvent under a stream of nitrogen.
- To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
- Heat the samples at 60-80°C for 30-60 minutes to ensure complete derivatization.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis:
- Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
- Quantify the peak area of the compound in the stressed samples and compare it to the control samples to determine the percentage of degradation.
- Analyze the mass spectra of any new peaks that appear in the stressed samples to identify potential degradation products.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation and derivatization pathways.
References
Technical Support Center: Isomeric Interference in 3-Hydroxytetracosanoic Acid Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxytetracosanoic acid (3-OH-C24:0). It specifically addresses the common challenge of isomeric interference from species such as 2-Hydroxytetracosanoic acid and ω-Hydroxytetracosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with the measurement of this compound?
A1: The most common interfering isomers are positional isomers, which have the same chemical formula but differ in the location of the hydroxyl group on the tetracosanoic acid backbone. For this compound (3-OH-C24:0), the primary interferents are:
-
2-Hydroxytetracosanoic acid (α-hydroxy, Cerebronic acid): The hydroxyl group is on the second carbon atom.
-
24-Hydroxytetracosanoic acid (ω-hydroxy): The hydroxyl group is on the terminal carbon atom. Additionally, each of these positional isomers, including the target analyte 3-OH-C24:0, has chiral (R and S) enantiomers, which can also interfere with each other if chiral-specific analysis is required.
Q2: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A2: Derivatization is a critical step for preparing hydroxy fatty acids for GC analysis for two main reasons:
-
Volatility: Free fatty acids, especially long-chain ones like tetracosanoic acid, have low volatility and will not readily vaporize in the GC inlet. Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile functional groups.
-
Thermal Stability: The high temperatures used in GC can cause degradation of underivatized fatty acids. Derivatization increases the thermal stability of the molecule.
Common derivatization techniques include silylation, which converts the acidic protons on the carboxyl and hydroxyl groups to trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[1][2]
Q3: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to avoid derivatization?
A3: Yes, LC-MS/MS is a powerful technique for the analysis of hydroxy fatty acids without the need for derivatization.[3] Reversed-phase chromatography can be used to separate the isomers, and the mass spectrometer provides high selectivity and sensitivity for detection. However, careful optimization of the chromatographic conditions is still required to resolve the isomers.
Q4: How can I obtain analytical standards for the interfering isomers like 2-hydroxy and 24-hydroxytetracosanoic acid?
A4: While this compound is commercially available from several suppliers, its positional isomers may be more difficult to source. If not commercially available, they can be chemically synthesized. For example, ω-hydroxy fatty acids can be synthesized from their corresponding dicarboxylic acids or by hydroxylation of terminal methyl groups. The synthesis of these compounds has been described in the scientific literature.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Symptom: You observe a single, broad peak or peaks with significant tailing or fronting where you expect to see separate peaks for 3-OH-C24:0 and its isomers.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate GC Column Polarity | For GC-MS analysis of fatty acid methyl esters (FAMEs), a high-polarity column (e.g., those containing cyanopropyl polysiloxane) is generally recommended for separating positional isomers.[4] The elution order on non-polar columns is typically based on boiling point and molecular shape. For hydroxy fatty acid isomers, the 2-hydroxy isomer is expected to elute first, followed by the 3-hydroxy, and then the ω-hydroxy isomer due to increasing polarity. |
| Suboptimal GC Oven Temperature Program | A slow temperature ramp rate can improve the separation of closely eluting peaks. Experiment with different temperature programs, starting with a lower initial temperature and a slower ramp rate (e.g., 2-5 °C/min). |
| Incorrect LC Column Chemistry | For LC-MS, a C18 or C30 reversed-phase column is commonly used. The separation of positional isomers can be influenced by the mobile phase composition and pH. A shallower gradient and optimization of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can improve resolution.[5] |
| Co-elution of Enantiomers | If you need to separate the R and S enantiomers, a chiral stationary phase (CSP) is required for both GC and LC.[6] Alternatively, derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral column. |
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// End Node end_node [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_method; check_method -> gc_path [label="GC"]; check_method -> lc_path [label="LC"];
gc_path -> gc_column -> gc_temp -> gc_chiral; gc_chiral -> gc_chiral_yes [label="Yes"]; gc_chiral -> gc_chiral_no [label="No"]; gc_chiral_yes -> end_node; gc_chiral_no -> end_node;
lc_path -> lc_column -> lc_mobile_phase -> lc_chiral; lc_chiral -> lc_chiral_yes [label="Yes"]; lc_chiral -> lc_chiral_no [label="No"]; lc_chiral_yes -> end_node; lc_chiral_no -> end_node; } end_dot Caption: Troubleshooting workflow for poor chromatographic resolution.
Issue 2: Incorrect Isomer Identification
Symptom: You have chromatographically separated peaks, but you are unsure which peak corresponds to which isomer.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Lack of Authentic Standards | The most reliable way to identify isomers is to run authentic standards for each isomer under the same analytical conditions to determine their retention times. |
| Misinterpretation of Mass Spectra | The mass spectra of positional isomers can be very similar. However, there are often subtle differences in the fragmentation patterns that can be used for identification. For TMS-derivatized hydroxy fatty acids, the fragmentation is influenced by the position of the -OTMS group. For 3-hydroxy fatty acids, a characteristic fragment ion is often observed due to cleavage between C3 and C4. For 2-hydroxy fatty acids, cleavage occurs between C2 and C3. ω-hydroxy fatty acids will show fragments corresponding to the loss of the terminal hydroxylated carbon. |
| Incorrect MRM Transitions in LC-MS/MS | If using LC-MS/MS, ensure that you have selected unique and specific multiple reaction monitoring (MRM) transitions for each isomer. While the precursor ion will be the same, the product ions may differ depending on the hydroxyl position. If unique product ions cannot be found, chromatographic separation is essential. |
Table 1: Predicted GC-MS Fragmentation of TMS-Derivatized Hydroxytetracosanoic Acid Methyl Esters
| Isomer | Predicted Characteristic Fragment Ions (m/z) | Notes on Fragmentation |
| 2-OH-C24:0 | Fragment from cleavage between C2 and C3. | The fragment containing the TMS-ether and the ester group is often prominent. |
| 3-OH-C24:0 | Fragment from cleavage between C3 and C4. | This is often a reliable indicator for 3-hydroxy fatty acids. |
| 24-OH-C24:0 | Fragments related to the terminal TMS-ether group. | Cleavage adjacent to the terminal hydroxylated carbon. |
Note: The exact m/z values will depend on the specific derivatization (e.g., methyl ester vs. ethyl ester) and the nature of the silylating agent.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Isomers
This protocol provides a general method for the analysis of 3-OH-C24:0 and its positional isomers. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation and Lipid Extraction:
-
Use a standard lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to isolate total lipids from the sample matrix.
-
Incorporate an internal standard, such as a stable isotope-labeled 3-OH-C24:0 or an odd-chain hydroxy fatty acid, at the beginning of the extraction process for accurate quantification.
2. Saponification and Methylation:
-
Saponify the lipid extract using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their ester linkages.
-
Methylate the free fatty acids using an acid catalyst such as 14% BF3 in methanol (B129727) or methanolic HCl. Heat the reaction mixture to ensure complete derivatization.
3. Silylation:
-
Evaporate the solvent from the fatty acid methyl esters (FAMEs) under a stream of nitrogen.
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of the hydroxyl groups.
4. GC-MS Analysis:
-
GC Column: Use a high-polarity capillary column (e.g., DB-23, HP-88, or equivalent) of at least 30 meters in length.
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a final temperature of around 250-280 °C at a rate of 3-5 °C/min.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the fragmentation patterns of the isomers. For quantification, use selected ion monitoring (SIM) of the characteristic fragment ions for each isomer and the internal standard.
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// Edges start -> extraction; extraction -> saponification; saponification -> methylation; methylation -> silylation; silylation -> gc_ms_analysis; gc_ms_analysis -> data_analysis; } end_dot Caption: Workflow for GC-MS analysis of hydroxy fatty acids.
Protocol 2: LC-MS/MS Analysis of this compound and its Isomers
This protocol outlines a general approach for the direct analysis of 3-OH-C24:0 and its isomers without derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as for the GC-MS method, including the addition of an appropriate internal standard.
-
After extraction, evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).
2. LC-MS/MS Analysis:
-
LC Column: Use a C18 or C30 reversed-phase column with a particle size of less than 3 µm for high resolution.
-
Mobile Phase: Use a binary gradient system.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) or buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/isopropanol mixture.
-
-
Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 20-30 minutes to elute the long-chain fatty acids.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Analysis: Develop an MRM method by selecting the deprotonated molecule [M-H]⁻ as the precursor ion for all isomers. Determine the optimal collision energies and select the most abundant and specific product ions for each isomer for quantification and confirmation.
Table 2: Illustrative LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| 3-OH-C24:0 | 383.4 | Predicted based on neutral loss | Predicted based on fragmentation |
| 2-OH-C24:0 | 383.4 | Predicted based on neutral loss | Predicted based on fragmentation |
| 24-OH-C24:0 | 383.4 | Predicted based on neutral loss | Predicted based on fragmentation |
| Internal Standard | Specific to the IS used | Specific to the IS used | Specific to the IS used |
Note: The specific product ions need to be determined experimentally by infusing the individual standards into the mass spectrometer.
// Nodes start [label="Biological System\n(e.g., Cell Culture, Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid_metabolism [label="Lipid Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; fa_elongation [label="Fatty Acid Elongation", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxylation [label="Hydroxylation", fillcolor="#FBBC05", fontcolor="#202124"]; isomers [label="3-OH-C24:0 and\nIsomers Pool", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Signaling\nor Metabolic Fate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lipid_metabolism; lipid_metabolism -> fa_elongation; fa_elongation -> hydroxylation; hydroxylation -> isomers; isomers -> downstream; } end_dot Caption: Simplified metabolic context of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolomics.se [metabolomics.se]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Hydroxytetracosanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 3-Hydroxytetracosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of this compound?
A1: The most common and sensitive methods for the detection of this compound are mass spectrometry-based techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility of the analyte, while LC-MS/MS may require derivatization to improve ionization efficiency.
Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?
A2: this compound is a very-long-chain fatty acid (VLCFA) with low volatility and a polar carboxylic acid group. Direct analysis by GC-MS is challenging due to poor peak shape and potential degradation at high temperatures. Derivatization, typically through esterification of the carboxylic acid and silylation of the hydroxyl group, converts the analyte into a more volatile and thermally stable derivative, leading to improved chromatographic separation and detection sensitivity.
Q3: What are the main challenges in analyzing this compound by LC-MS/MS?
A3: The primary challenges in LC-MS/MS analysis of this compound include poor ionization efficiency of the carboxyl group in negative ion mode and susceptibility to matrix effects from complex biological samples like plasma.[1] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of quantification.[2]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound.[3] This type of internal standard closely mimics the chemical and physical properties of the analyte, thereby effectively compensating for variations in sample preparation, chromatography, and ionization.[3] If a deuterated standard is not commercially available, an odd-chain fatty acid, such as 3-hydroxytricosanoic acid (C23), can be used as an alternative, as it is structurally similar but not naturally abundant in most biological samples.
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound Derivative | Incomplete derivatization. | - Ensure the sample is completely dry before adding derivatization reagents. - Use fresh, high-quality derivatization reagents. - Optimize reaction time and temperature. - Consider using a catalyst to drive the reaction to completion. |
| Degradation of the analyte in the injector or column. | - Use a new, properly deactivated injector liner. - Ensure the GC column is in good condition and not contaminated. - Lower the injector temperature. | |
| Inefficient extraction from the sample matrix. | - Optimize the extraction solvent system. - Ensure proper pH adjustment during liquid-liquid extraction to protonate the carboxylic acid. - Evaluate the efficiency of the solid-phase extraction (SPE) sorbent and elution solvent. | |
| Poor Peak Shape (Tailing or Broadening) | Active sites in the GC system. | - Deactivate the injector liner and column with a silylating agent. - Use a guard column to protect the analytical column. |
| Suboptimal chromatographic conditions. | - Optimize the GC oven temperature program to ensure proper focusing of the analyte band. - Check for leaks in the GC system. | |
| High Background Noise | Contaminated GC system or reagents. | - Bake out the GC column and clean the ion source. - Use high-purity solvents and reagents. |
| Matrix interferences. | - Improve sample cleanup by employing a more rigorous extraction method (e.g., multi-step SPE). |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensitivity/Ion Suppression | Matrix effects from co-eluting compounds. | - Improve sample preparation to remove interfering substances (e.g., protein precipitation followed by SPE). - Optimize chromatographic separation to resolve the analyte from matrix components. - Dilute the sample to reduce the concentration of interfering matrix components.[3] - Use a stable isotope-labeled internal standard to compensate for ion suppression.[3] |
| Poor ionization efficiency. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Consider derivatization to introduce a more readily ionizable group. | |
| Inconsistent Quantification | Variability in sample preparation. | - Ensure precise and consistent addition of the internal standard at the beginning of the sample preparation process.[4] - Automate liquid handling steps where possible to minimize human error. |
| Unstable spray in the ESI source. | - Check for clogs in the ESI needle. - Ensure the mobile phase is properly degassed. | |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | Presence of salts in the sample or mobile phase. | - Use high-purity solvents and additives for the mobile phase. - Incorporate a desalting step in the sample preparation. - Optimize the declustering potential in the mass spectrometer to minimize adduct formation. |
Quantitative Data
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for hydroxy fatty acids using mass spectrometry techniques. Note that specific values for this compound are not widely published and should be determined experimentally during method validation.
| Analyte Class | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hydroxy Fatty Acids | GC-MS | 0.2 - 10 ng (on-column) | Not specified | [5] |
| 3-Hydroxypentanoic Acid | LC-MS/MS | Not specified | 0.078 µg/mL (in plasma) | [6] |
| Hydroxy Fatty Acids | LC-HRMS | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL | [7] |
| Fatty Acid Ethanolamides | LC-MS/MS | Not specified | 0.1 - 0.5 ng/mL (in plasma) | [1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Total this compound in Human Plasma
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[7][8]
1. Internal Standard Spiking:
-
To 500 µL of human plasma, add a known amount of a suitable internal standard (e.g., deuterated this compound or 3-hydroxytricosanoic acid).
2. Saponification (Hydrolysis of Esters):
-
Add 500 µL of 10 M NaOH to the plasma sample.
-
Vortex and incubate at 60°C for 30 minutes to release esterified fatty acids.
3. Acidification:
-
Cool the sample and acidify to pH < 2 with 6 M HCl.
4. Liquid-Liquid Extraction (LLE):
-
Add 3 mL of ethyl acetate (B1210297), vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
5. Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37°C.
6. Derivatization (Silylation):
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 80°C for 60 minutes.
7. GC-MS Analysis:
-
After cooling, inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[8]
-
MS Detection: Use selected ion monitoring (SIM) mode. The characteristic ion for the trimethylsilyl (B98337) (TMS) derivative of 3-hydroxy fatty acids is often m/z 175, corresponding to the fragment generated by cleavage adjacent to the TMS-ether.[9]
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a general framework for LC-MS/MS analysis. Method development and validation are crucial for achieving desired sensitivity and accuracy.
1. Internal Standard Spiking:
-
To 100 µL of human plasma, add a known amount of a suitable internal standard.
2. Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used for fatty acid analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI-).
-
Precursor Ion: The deprotonated molecule, [M-H]⁻, for this compound (m/z 383.3).
-
Product Ions: Characteristic fragment ions need to be determined by infusing a standard of the analyte and performing product ion scans. Common fragments for fatty acids include those resulting from neutral losses of water and CO2.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of Very-Long-Chain Fatty Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of very-long-chain fatty acids (VLCFAs).
Frequently Asked Questions (FAQs)
Q1: Why is proper column selection critical for VLCFA analysis?
Proper column selection is crucial for achieving optimal separation of complex mixtures of VLCFAs. The choice of the chromatographic column, particularly the stationary phase, directly influences the resolution of fatty acids based on their carbon chain length, degree of unsaturation, and the position of double bonds. An inappropriate column can lead to the co-elution of critical fatty acids, resulting in inaccurate quantification and misidentification.
Q2: What are the primary analytical techniques for VLCFA separation?
The two primary techniques for VLCFA analysis are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography (GC): A well-established method for VLCFA analysis, particularly after derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity and can analyze VLCFAs without derivatization, which is particularly useful for complex biological matrices.[2]
Q3: What are the most common types of GC columns used for VLCFA analysis?
For the GC analysis of VLCFAs, typically as FAMEs, polar stationary phases are most commonly used.[3]
-
Cyanopropyl Silicone Phases: These are highly polar columns and are the preferred choice for detailed FAME analysis, including the separation of cis and trans isomers.[3][4] Examples include columns like the HP-88 and SP-2560.[3]
-
Polyethylene Glycol (PEG) Phases: Also known as WAX phases, these are effective for separating FAMEs based on carbon chain length and degree of unsaturation.[3][4] However, they are generally less suitable for resolving cis and trans isomers.[3] Examples include DB-Wax and HP-INNOWax columns.[3][4]
Q4: When should I use a non-polar GC column for VLCFA analysis?
Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms), can be used for VLCFA analysis.[5] These columns separate analytes primarily based on their boiling points.[6] While they may not provide the same level of resolution for unsaturated and isomeric VLCFAs as polar columns, they can be effective for separating saturated VLCFAs.
Q5: What types of columns are suitable for LC-based separation of VLCFAs?
For LC-MS analysis of VLCFAs, reversed-phase columns are typically employed. The separation is based on the hydrophobicity of the fatty acids.
-
C18 Columns: These are a common choice for reversed-phase chromatography, offering good retention and separation for a wide range of fatty acids.[7]
-
C8 Columns: These columns are less hydrophobic than C18 columns and can be suitable for separating a broad range of fatty acids, including VLCFAs.[7][8]
-
C4 Columns: With even lower hydrophobicity, C4 columns can also be effective for the analysis of long-chain fatty acids.[7][8]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause 1: Active Sites in the GC System: Active sites, such as silanol (B1196071) groups in the GC inlet liner or on the column itself, can interact with the fatty acid methyl esters (FAMEs), leading to peak tailing.[5][9]
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed column specifically designed for fatty acid analysis.[5] Regular maintenance and cleaning of the injector port are also recommended.
-
-
Possible Cause 2: Improper Column Installation: Incorrect installation of the column in the inlet and detector can create dead volume, which causes peak broadening.[5]
-
Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion distance into the injector and detector.
-
-
Possible Cause 3: Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to broad peaks.[5]
-
Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the VLCFA FAMEs. A typical starting point is 250-280°C.[5]
-
-
Possible Cause 4: Column Overload: Injecting too much sample can saturate the column, resulting in fronting or broadened peaks.[9]
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Low Sensitivity
-
Possible Cause 1: Contaminated Ion Source (for GC-MS): A dirty ion source is a frequent cause of reduced sensitivity in mass spectrometers.[5]
-
Solution: Clean the ion source according to the manufacturer's protocol.[5]
-
-
Possible Cause 2: Incomplete Derivatization: If the conversion of VLCFAs to their more volatile FAMEs is incomplete, the signal intensity will be low.
-
Possible Cause 3: Adsorption of VLCFAs: VLCFAs are prone to adsorbing onto plastic surfaces.[5]
-
Solution: Use glass tubes and vials throughout the sample preparation process to minimize loss of analytes.[5]
-
Problem: Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Contamination from Solvents and Consumables: Impurities in solvents or plasticizers leaching from plastic tubes and pipette tips can appear as extra peaks.[5]
-
Possible Cause 2: Carryover: High-concentration samples can lead to carryover in subsequent injections.[5]
-
Solution: Run blank injections between samples to check for and mitigate carryover.[5]
-
Liquid Chromatography (LC) Analysis
Problem: Matrix Effects in LC-MS/MS
-
Possible Cause: Co-eluting Compounds: Components of the sample matrix (e.g., from plasma) can co-elute with the target VLCFAs and interfere with their ionization in the mass spectrometer, leading to signal suppression or enhancement.[5]
-
Solution 1: Improve Sample Cleanup: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS/MS analysis.
-
Solution 2: Optimize Chromatographic Separation: Adjust the mobile phase gradient and column chemistry to better separate the VLCFAs from matrix components.
-
Solution 3: Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards that co-elute with the analytes can help to compensate for matrix effects during quantification.[10]
-
Problem: Adduct Formation in LC-MS
-
Possible Cause: Presence of Salts: The formation of adducts (e.g., [M+Na]+, [M+K]+) in the mass spectrometer can complicate data analysis and quantification.[5]
-
Solution 1: Use High-Purity Solvents and Additives: Employ high-purity mobile phase components to minimize salt contamination.
-
Solution 2: Add a Controlled Amount of an Adduct-Forming Agent: In some cases, adding a small, controlled amount of a specific salt (e.g., sodium acetate) to the mobile phase can promote the formation of a single, consistent adduct, simplifying quantification.
-
Data Presentation
Table 1: Recommended GC Columns for VLCFA (as FAMEs) Analysis
| Stationary Phase | Polarity | Recommended Use | Example Columns |
| Cyanopropyl Silicone | High | Separation of saturated, unsaturated, and isomeric VLCFAs | HP-88, SP-2560, DB-23, CP-Sil 88[3][4][11] |
| Polyethylene Glycol (WAX) | High | Separation based on carbon number and degree of unsaturation | DB-Wax, HP-INNOWax, FAMEWAX[3][4] |
| 100% Dimethylpolysiloxane | Non-polar | General separation of saturated VLCFAs by boiling point | DB-1ms[5] |
Table 2: Recommended LC Columns for VLCFA Analysis
| Stationary Phase | Type | Recommended Use |
| C18 (Octadecylsilane) | Reversed-Phase | General purpose, good retention for hydrophobic VLCFAs[7] |
| C8 (Octylsilane) | Reversed-Phase | Less retentive than C18, suitable for a broad range of fatty acids[7][8] |
| C4 (Butylsilane) | Reversed-Phase | Low hydrophobicity, can be effective for long-chain fatty acids[7][8] |
Experimental Protocols
Protocol 1: Derivatization of VLCFAs to FAMEs for GC Analysis
This protocol describes a general procedure for the acid-catalyzed methylation of VLCFAs.
-
Drying the Sample: Ensure the lipid extract containing the VLCFAs is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[5]
-
Methylation: Add 1 mL of 2% H₂SO₄ in methanol (B129727) to the dried extract.[5]
-
Sealing: Tightly seal the tube with a Teflon-lined cap.
-
Heating: Heat the sample at 80°C for 2 hours in a heating block or water bath.[5]
-
Cooling: Allow the sample to cool to room temperature.
-
Extraction of FAMEs:
-
Add 1 mL of hexane (B92381) and 0.5 mL of water to the tube.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the layers.[5]
-
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass vial.
-
Final Preparation: Evaporate the hexane to a small volume (e.g., 50-100 µL) under a stream of nitrogen before injection into the GC-MS.[5]
Protocol 2: GC-MS Analysis of VLCFA FAMEs
The following are representative GC-MS parameters. These should be optimized for your specific instrument and column.[5]
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or a polar equivalent (see Table 1).[5]
-
Injection Volume: 1 µL.[5]
-
Inlet Temperature: 280°C.[5]
-
Injection Mode: Splitless.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[5]
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230°C.[5]
-
Quadrupole Temperature: 150°C.[5]
Visualizations
Caption: Workflow for VLCFA analysis by GC-MS.
Caption: Decision tree for VLCFA column selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. trajanscimed.com [trajanscimed.com]
- 7. hawach.com [hawach.com]
- 8. jsbms.jp [jsbms.jp]
- 9. benchchem.com [benchchem.com]
- 10. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Mobile Phase Optimization for 3-Hydroxytetracosanoic Acid Chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of 3-Hydroxytetracosanoic acid.
Frequently Asked Questions (FAQs)
1. What is the recommended starting mobile phase for reversed-phase HPLC analysis of this compound?
For reversed-phase high-performance liquid chromatography (HPLC) analysis of this compound, a common starting point is a gradient elution using a mixture of an organic solvent and water, both containing an acidic modifier. Acetonitrile or methanol (B129727) are typical organic solvents.[1][2] An acidic modifier, such as 0.1% formic acid or 0.2% acetic acid, is often added to both the aqueous and organic phases to ensure good peak shape by keeping the carboxylic acid group of the analyte in its protonated form.[1][3]
2. Is derivatization necessary for the analysis of this compound?
While not strictly necessary, especially for mass spectrometry (MS) detection, derivatization is often recommended for analyzing this compound, particularly when using UV detection.[1] Derivatization can significantly enhance detection sensitivity and improve chromatographic peak shape.[4] Common derivatization agents for fatty acids introduce a chromophore, allowing for strong UV absorbance at wavelengths where the underivatized molecule does not absorb.[1]
3. What type of column is most suitable for this compound analysis?
Reversed-phase columns, particularly C18 and C8 chemistries, are the most commonly used for the separation of long-chain fatty acids like this compound.[1][5][6] These columns provide good retention and separation based on the hydrophobicity of the long alkyl chain.
4. How can I improve the sensitivity of my LC-MS analysis for this compound?
For liquid chromatography-mass spectrometry (LC-MS) analysis, operating in negative ion mode is generally preferred for underivatized fatty acids as it promotes the formation of the [M-H]⁻ ion.[4] Using a mobile phase with a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can also enhance ionization efficiency. If sensitivity remains an issue, derivatization to introduce a readily ionizable group can be considered.
5. My this compound sample is not dissolving well in the initial mobile phase. What should I do?
Due to its long carbon chain, this compound has low solubility in highly aqueous mobile phases. To address this, prepare the sample in a solvent that is stronger than the initial mobile phase but still compatible with it. A small amount of a strong, miscible organic solvent like isopropanol (B130326) or tetrahydrofuran (B95107) can be used to dissolve the sample initially.[7] However, be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[8] Therefore, the injection volume should be kept as small as possible.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
Answer: Peak tailing for long-chain fatty acids is a common issue and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar carboxyl and hydroxyl groups of your analyte, causing tailing.[8]
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of both the analyte and the silanol groups.[1] Alternatively, use an end-capped column specifically designed to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.[8]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[8]
-
Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility issues, keep the injection volume to a minimum.
-
Question: I am observing peak fronting in my chromatogram. What could be the cause?
Answer: Peak fronting is less common but can occur due to:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[8]
-
Solution: Dilute your sample and reinject.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much weaker than the mobile phase, it can cause the peak to front.[8]
-
Solution: Ensure your sample solvent is compatible with and has a similar or slightly stronger elution strength than the initial mobile phase.
-
Issue 2: Retention Time Variability
Question: The retention time for my this compound peak is shifting between injections. What should I check?
Answer: Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts. Even a small variation in the organic solvent percentage can significantly alter retention.[9]
-
Solution: Prepare mobile phases carefully and consistently. It is advisable to prepare a fresh batch of mobile phase daily and ensure thorough mixing.
-
-
Column Temperature: Variations in column temperature can lead to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.
-
Issue 3: Low Signal Intensity or No Peak
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible reasons?
Answer: A lack of signal can be frustrating. Consider the following possibilities:
-
Detection Method: Without derivatization, this compound has a very weak UV chromophore, making it difficult to detect with a standard UV detector.[1]
-
Solution: If using UV detection, consider derivatizing your sample with a UV-active tag. Alternatively, use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
-
Sample Degradation: Long-chain fatty acids can be susceptible to degradation.
-
Solution: Ensure proper sample storage and handling. Prepare fresh samples and standards regularly.
-
-
Injector Issues: A blocked or malfunctioning injector can prevent the sample from reaching the column.
-
Solution: Check for blockages in the injector and sample loop. Ensure the correct injection volume is being delivered.
-
Data Presentation
Table 1: Typical Reversed-Phase HPLC Mobile Phase Compositions for Long-Chain Hydroxy Fatty Acid Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Common Column Types | Detection |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | C18, C8 | LC-MS |
| Water + 0.2% Acetic Acid | Methanol + 0.2% Acetic Acid | C18, C8 | LC-MS |
| Water | Acetonitrile | C18 (for derivatized analytes) | UV/Vis |
| Water | Methanol | C18 (for derivatized analytes) | UV/Vis |
Table 2: Example Gradient Elution Profile for LC-MS Analysis of Very-Long-Chain Fatty Acids
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 5.0 | 50 | 50 |
| 40.0 | 0 | 100 |
| 50.0 | 0 | 100 |
| 50.1 | 50 | 50 |
| 60.0 | 50 | 50 |
This is an example profile and should be optimized for your specific application and column dimensions.
Experimental Protocols
Protocol: LC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using liquid chromatography-mass spectrometry.
1. Sample Preparation:
-
Extraction: For biological samples, perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
Saponification (Optional): To analyze total fatty acid content (including esterified forms), perform a saponification step using a methanolic base (e.g., KOH in methanol).
-
Derivatization (Optional, for enhanced sensitivity): If required, derivatize the extracted fatty acids. A common method is esterification with a reagent like 2-bromoacetophenone (B140003) to form phenacyl esters for improved ionization.
-
Reconstitution: After extraction and/or derivatization, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent, such as a mixture of isopropanol and the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 60% B
-
2-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
SIM: Monitor the [M-H]⁻ ion for this compound (m/z 383.35).
-
MRM: If standards are available, optimize the fragmentation of the precursor ion (m/z 383.35) to identify a specific product ion for enhanced selectivity.
-
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Logical troubleshooting guide for addressing peak tailing issues.
References
- 1. aocs.org [aocs.org]
- 2. hplc.eu [hplc.eu]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Unveiling Zellweger Syndrome: A Comparative Guide to Very Long-Chain Fatty Acid Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Zellweger syndrome is a rare, inherited peroxisomal biogenesis disorder characterized by severe neurological, hepatic, and renal abnormalities. The underlying cause is a mutation in one of several PEX genes, which are crucial for the formation and function of peroxisomes. A key function of peroxisomes is the beta-oxidation of very long-chain fatty acids (VLCFAs), and a defect in this process leads to their accumulation in tissues and plasma. This accumulation is a hallmark of Zellweger syndrome and serves as the basis for its biochemical diagnosis. While a panel of VLCFAs is typically measured, this guide will delve into the validation of these markers, with a particular focus on the role of 3-Hydroxytetracosanoic acid, and compare their diagnostic utility.
The Diagnostic Landscape: Established and Emerging Markers
The gold standard for the biochemical diagnosis of Zellweger syndrome involves the analysis of a panel of VLCFAs in plasma or cultured fibroblasts.[1] The most established and widely used markers include hexacosanoic acid (C26:0) and the ratios of tetracosanoic acid to docosanoic acid (C24:0/C22:0) and hexacosanoic acid to docosanoic acid (C26:0/C22:0).[1]
While direct validation studies for this compound as a standalone diagnostic marker for Zellweger syndrome are not extensively documented in current literature, its role as an intermediate in the beta-oxidation of tetracosanoic acid (C24:0) is clear. In a healthy individual, this compound is rapidly metabolized within the peroxisome. However, in Zellweger syndrome, the dysfunctional peroxisomes are unable to efficiently break down VLCFAs, leading to the accumulation of their intermediates, including this compound. Therefore, an elevation of this hydroxylated VLCFA is an expected biochemical feature of the disease.
Comparative Analysis of VLCFA Biomarkers
The following tables summarize quantitative data on the levels of key VLCFA markers in patients with Zellweger syndrome compared to healthy controls, and their diagnostic performance.
Table 1: Plasma VLCFA Concentrations in Zellweger Syndrome vs. Healthy Controls
| Biomarker | Zellweger Syndrome Patients (μg/mL) | Healthy Controls (μg/mL) | Fold Increase (Approx.) |
| C24:0 (Tetracosanoic acid) | 2.61 ± 0.97[2] | 0.90 ± 0.20 | ~2.9 |
| C26:0 (Hexacosanoic acid) | 5.20 ± 1.78[2] | 0.03 ± 0.01 | ~173 |
Data presented as mean ± standard deviation. Note that absolute values can vary between laboratories and analytical methods.
Table 2: Diagnostic Performance of Key VLCFA Ratios
| Biomarker Ratio | Zellweger Syndrome Patients | Healthy Controls | Diagnostic Sensitivity | Diagnostic Specificity |
| C24:0/C22:0 | Elevated | Normal | High | High |
| C26:0/C22:0 | Markedly Elevated (e.g., 0.65 ± 0.18)[2] | Normal (e.g., <0.02) | Very High | Very High |
Signaling Pathways and Experimental Workflows
To visualize the biochemical basis of Zellweger syndrome and the diagnostic process, the following diagrams are provided.
Caption: Peroxisomal beta-oxidation pathway and its disruption in Zellweger syndrome.
Caption: Experimental workflow for the biochemical diagnosis of Zellweger syndrome.
Experimental Protocols
The following provides a generalized methodology for the quantification of VLCFAs in plasma, a common procedure for the diagnosis of Zellweger syndrome.
Objective: To extract, derivatize, and quantify very long-chain fatty acids from human plasma using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Human plasma sample
-
Internal standards (e.g., deuterated C22:0, C24:0, C26:0)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF3-Methanol (14%) or Acetyl Chloride/Methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-1 or equivalent)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma in a glass tube, add a known amount of internal standards.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol to the dried lipid residue.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50 µL.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated FAMEs extract onto the GC-MS system.
-
Use a temperature program that allows for the separation of VLCFAs (e.g., starting at 150°C and ramping to 300°C).
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and their internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of C22:0, C24:0, and C26:0 standards.
-
Calculate the concentration of each VLCFA in the plasma sample by comparing the peak area ratios of the endogenous FAMEs to their corresponding deuterated internal standards against the standard curve.
-
Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.
-
Conclusion
The diagnosis of Zellweger syndrome relies heavily on the biochemical detection of elevated very long-chain fatty acids in plasma. While this compound is a theoretically sound biomarker due to its position as an intermediate in peroxisomal beta-oxidation, the current diagnostic paradigm favors the measurement of C26:0 and the C26:0/C22:0 ratio due to their markedly significant and well-documented elevation in affected individuals. Further research is warranted to specifically validate the diagnostic utility of this compound and to determine if its inclusion in the diagnostic panel could offer additional clinical insights, potentially in differentiating subtypes or severity of Zellweger spectrum disorders. The provided experimental protocol offers a robust framework for the reliable quantification of the key VLCFA markers essential for the accurate diagnosis of this devastating disorder.
References
- 1. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
A Comparative Analysis of 3-Hydroxytetracosanoic Acid and Lignoceric Acid Levels in Peroxisomal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxytetracosanoic acid and lignoceric acid, two very-long-chain fatty acids (VLCFAs), in the context of peroxisomal disorders. Elevated levels of VLCFAs are a key biochemical hallmark of these genetic diseases, which include X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. This document summarizes available quantitative data, details the experimental protocols for their measurement, and visualizes the metabolic pathway involved.
Quantitative Data Summary
The accumulation of VLCFAs in plasma and tissues is a primary diagnostic indicator for a range of peroxisomal biogenesis and β-oxidation disorders. While extensive data exists for lignoceric acid (C24:0), comparative quantitative data for this compound in the same patient cohorts is less prevalent in the literature. The following table summarizes representative data for lignoceric acid and other key VLCFAs in healthy controls and patients with X-linked adrenoleukodystrophy.
| Analyte | Patient Group | Concentration (μg/mL) | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio | Reference |
| Lignoceric Acid (C24:0) | Healthy Controls (n=58) | - | 0.85 ± 0.09 | - | [1] |
| X-ALD Patients (n=16) | - | 1.48 ± 0.28 | - | [1] | |
| Hexacosanoic Acid (C26:0) | Healthy Controls (n=29,600) | - | - | < 0.02 | [2] |
| X-ALD Hemizygotes (n=1,097) | Increased | Increased | Increased | [2][3] | |
| Zellweger Syndrome | Increased | Increased | Increased | [2][4] |
Peroxisomal Fatty Acid β-Oxidation Pathway
The following diagram illustrates the peroxisomal β-oxidation pathway, highlighting the role of key enzymes and the points at which defects lead to the accumulation of VLCFAs like lignoceric acid.
Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.
Experimental Protocols
The accurate quantification of this compound and lignoceric acid is crucial for the diagnosis and monitoring of peroxisomal disorders. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of Lignoceric Acid and other VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the quantification of total fatty acids, including lignoceric acid, in plasma.
1. Sample Preparation:
- Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., deuterated lignoceric acid) and hydrolyze with 1 mL of 0.5 M methanolic HCl at 80°C for 60 minutes to release fatty acids from lipids and form fatty acid methyl esters (FAMEs).
- Extraction: After cooling, add 1 mL of hexane (B92381) and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the layers.
- Derivatization (if necessary for detection): Transfer the upper hexane layer containing the FAMEs to a new tube and evaporate to dryness under a stream of nitrogen. The sample can be further derivatized, for example, with a pentafluorobenzyl bromide reagent for enhanced sensitivity in negative ion chemical ionization mode.[5]
2. GC-MS Analysis:
- Instrumentation: An Agilent 5890 series II GC system or equivalent coupled to a mass spectrometer.[6]
- Column: A capillary column suitable for fatty acid analysis, such as a DB-23 or HP-5MS.[6][7]
- Oven Program: A typical temperature program starts at 80°C, holds for 5 minutes, and then ramps to a final temperature of around 300°C.[6]
- Injection: 1 µL of the derivatized sample is injected.
- Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and the internal standard.
3. Quantification:
- A calibration curve is generated using standards of known concentrations of the fatty acids of interest. The concentration of each fatty acid in the plasma sample is calculated based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Analysis of 3-Hydroxy Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the analysis of hydroxy fatty acids.
1. Sample Preparation:
- Extraction: To 500 µL of plasma, add an internal standard (e.g., deuterated this compound). Acidify the sample with HCl. Extract the fatty acids twice with 3 mL of ethyl acetate (B1210297).[6]
- Derivatization: Evaporate the combined ethyl acetate extracts to dryness. Derivatize the residue with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6] Alternatively, derivatization with reagents like 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate (NOEPES) can be used for fluorescent detection.
2. LC-MS/MS Analysis:
- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[8]
- Column: A reverse-phase C18 column is typically used for separation.
- Mobile Phase: A gradient of acetonitrile (B52724) and water, both often containing a small amount of formic acid, is commonly used.
- Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized 3-hydroxy fatty acid and then monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.[8]
3. Quantification:
- Similar to the GC-MS method, a calibration curve is constructed using standards of the 3-hydroxy fatty acid. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for VLCFA Analysis
The following diagram outlines the general workflow for the analysis of VLCFAs from plasma samples.
Caption: General workflow for VLCFA analysis in plasma.
References
- 1. Diagnostic patterns of very-long-chain fatty acids in plasma of patients with X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Adrenoleukodystrophy: increased plasma content of saturated very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-Hydroxytetracosanoic Acid and Cerebronic Acid in Demyelination: A Guide for Researchers
A comprehensive examination of two isomeric very-long-chain fatty acids and their established and potential roles in the stability and degradation of the myelin sheath.
This guide provides a detailed comparative analysis of cerebronic acid (2-hydroxytetracosanoic acid) and its isomer, 3-hydroxytetracosanoic acid, in the context of demyelination. While cerebronic acid is a well-documented constituent of myelin, the role of this compound remains largely unexplored, presenting a nascent area for research in demyelinating diseases such as Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD). This document is intended for researchers, scientists, and drug development professionals investigating the intricate lipid biochemistry of myelin and its pathologies.
Introduction: The Significance of Very-Long-Chain Fatty Acids in Myelin
The myelin sheath, a specialized membrane essential for rapid nerve impulse conduction, is exceptionally rich in lipids, which account for approximately 70-85% of its dry weight.[1] Among these are very-long-chain fatty acids (VLCFAs), which are crucial for the structural integrity and stability of the myelin membrane.[2] Cerebronic acid is a 2-hydroxy fatty acid that is a significant component of myelin glycolipids, particularly cerebrosides and sulfatides. Alterations in VLCFA metabolism are linked to severe demyelinating disorders. For instance, ALD is characterized by the accumulation of saturated VLCFAs due to a defect in their peroxisomal β-oxidation.[3] In contrast, demyelinating diseases like MS have been associated with decreased levels of certain VLCFAs, such as nervonic acid, in myelin sphingolipids.[3]
This guide focuses on two C24 hydroxy fatty acids: the well-characterized cerebronic acid and the lesser-known this compound. Understanding their comparative biochemistry and potential roles in demyelination could unveil new therapeutic targets for myelin repair and preservation.
Physicochemical and Metabolic Profile
| Property | Cerebronic Acid (2-Hydroxytetracosanoic acid) | This compound |
| Chemical Formula | C24H48O3 | C24H48O3 |
| Molecular Weight | 384.6 g/mol | 384.6 g/mol |
| Hydroxyl Group Position | Carbon 2 (α-position) | Carbon 3 (β-position) |
| Known Presence in Myelin | Yes, as a component of cerebrosides and sulfatides. | Not well-documented in myelin; its presence in the mammalian brain is not firmly established.[4] |
| Metabolic Synthesis | Synthesized from lignoceric acid (tetracosanoic acid) via α-hydroxylation. | Potentially an intermediate in the β-oxidation of lignoceric acid. |
| Metabolic Degradation | Subject to further metabolism and incorporation into complex lipids. | Likely undergoes further steps in the β-oxidation pathway. |
Role in Demyelination: Established vs. Hypothetical
Cerebronic Acid: A Key Player in Myelin Stability
Cerebronic acid is integral to the structure of myelin. Its α-hydroxy group allows for additional hydrogen bonding between adjacent lipid layers, contributing to the tight compaction and stability of the myelin sheath. A deficiency in the synthesis of cerebronic acid has been observed in myelin-deficient mouse mutants, suggesting a direct link between its presence and proper myelination.
This compound: An Unknown Entity in Myelin Pathology
Currently, there is a significant lack of scientific literature detailing the specific role of this compound in myelination or demyelination. However, based on its structure as a β-hydroxy fatty acid, it is a plausible intermediate in the mitochondrial β-oxidation of lignoceric acid. An accumulation of 3-hydroxy fatty acids could potentially indicate a disruption in this metabolic pathway. Dysfunctional fatty acid oxidation in oligodendrocytes could lead to energy deficits and cellular stress, thereby contributing to demyelination.[5] Further research is imperative to determine if this molecule is present in myelin and what its physiological or pathological functions may be.
Experimental Protocols for Comparative Analysis
To investigate the comparative effects of this compound and cerebronic acid on demyelination, a combination of in vitro and in vivo experimental models can be employed.
In Vitro Myelination and Demyelination Assays
Objective: To assess the direct effects of cerebronic acid and this compound on oligodendrocyte differentiation and myelin formation, as well as their potential to induce or prevent demyelination.
Methodology:
-
Primary Oligodendrocyte Precursor Cell (OPC) Culture: Isolate OPCs from the cortices of neonatal rats or mice.
-
Differentiation and Myelination: Culture OPCs in a defined medium to induce differentiation into mature, myelinating oligodendrocytes. Co-culture with dorsal root ganglion (DRG) neurons can be used to promote myelination of axons.
-
Treatment: Introduce cerebronic acid and this compound at varying concentrations to the culture medium during different stages of oligodendrocyte development and myelination.
-
Demyelination Induction: To study protective effects, treat myelinated co-cultures with a demyelinating agent such as lysolecithin in the presence or absence of the test fatty acids.
-
Analysis:
-
Immunocytochemistry: Stain for myelin proteins (e.g., Myelin Basic Protein - MBP, Proteolipid Protein - PLP) and oligodendrocyte markers (e.g., Olig2, CC1) to assess myelination.
-
Quantitative Analysis: Measure the extent of myelination (e.g., number of myelinated segments, myelin sheath length and thickness) using imaging software.
-
Lipidomics: Analyze the lipid composition of the cultured cells to determine the incorporation of the exogenous fatty acids into myelin lipids using techniques like UPLC-MS/MS.[6][7]
-
In Vivo Demyelination Models
Objective: To evaluate the impact of systemic administration of cerebronic acid and this compound on the course of demyelination and remyelination in established animal models.
Models:
-
Cuprizone-Induced Demyelination: This model induces oligodendrocyte apoptosis and demyelination through the administration of the copper chelator cuprizone (B1210641) in the diet of mice.[3][8][9][10][11] It is particularly useful for studying remyelination.
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is an inflammatory demyelinating model induced by immunization with myelin antigens.[1][12][13][14][15] It mimics many aspects of MS pathology.
Methodology:
-
Model Induction: Induce demyelination in mice using either the cuprizone or EAE protocol.
-
Treatment: Administer cerebronic acid and this compound (e.g., via oral gavage or intraperitoneal injection) throughout the demyelination and remyelination phases.
-
Clinical Assessment: Monitor the clinical signs of the disease (e.g., weight loss, motor deficits) daily.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect brain and spinal cord tissue. Stain tissue sections for myelin (e.g., Luxol Fast Blue), oligodendrocytes, astrocytes, and microglia to assess the extent of demyelination, inflammation, and remyelination.
-
Biochemical Analysis: Extract lipids and proteins from the CNS tissue to quantify the levels of the administered fatty acids and their incorporation into myelin, as well as to measure markers of inflammation and oxidative stress.
Visualizing the Pathways
Simplified Biosynthetic and Degradative Pathways
Caption: Metabolic fates of cerebronic acid and this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro comparative analysis.
Conclusion and Future Directions
The comparative analysis of this compound and cerebronic acid in the context of demyelination reveals a significant knowledge gap. While cerebronic acid is a confirmed and crucial component of healthy myelin, the role of its 3-hydroxy isomer is virtually unknown. The provided experimental frameworks offer a roadmap for researchers to investigate the presence, metabolism, and potential pathological or protective effects of this compound in the central nervous system.
Future research should focus on:
-
Detection in the CNS: Utilizing advanced analytical techniques to determine if this compound is a natural constituent of myelin or if its levels are altered in demyelinating diseases.
-
Enzymatic Pathways: Identifying the enzymes responsible for the synthesis and degradation of this compound in oligodendrocytes.
-
Functional Impact: Elucidating the direct effects of this fatty acid on oligodendrocyte viability, differentiation, and the integrity of the myelin sheath.
A deeper understanding of the distinct roles of these isomeric VLCFAs could pave the way for novel therapeutic strategies aimed at restoring myelin integrity and function in debilitating neurological disorders.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Five Decades of Cuprizone, an Updated Model to Replicate Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of 3-hydroxyanthranilic acid in rat tissues and evidence for its production from anthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligodendroglial fatty acid metabolism as a central nervous system energy reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 8. The cuprizone model for demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. biospective.com [biospective.com]
- 12. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 14. criver.com [criver.com]
- 15. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
Cross-Validation of 3-Hydroxytetracosanoic Acid Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise measurement of 3-Hydroxytetracosanoic acid, a very-long-chain 3-hydroxy fatty acid, selecting the optimal quantification method is critical for generating reliable and reproducible data. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Quantification Methods
The quantification of this compound, a derivative of tetracosanoic (lignoceric) acid, presents analytical challenges due to its low volatility and the complexity of biological matrices.[1] The two predominant mass spectrometry-based methods, GC-MS and LC-MS/MS, offer the requisite sensitivity and selectivity for accurate determination.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been a cornerstone for the analysis of 3-hydroxy fatty acids.[2] It necessitates a derivatization step to increase the volatility of the analyte, typically by converting the hydroxyl and carboxyl groups to more volatile ethers and esters, respectively. Stable isotope-labeled internal standards are commonly used to ensure accurate quantification.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative, often circumventing the need for derivatization, thereby simplifying sample preparation.[4][5] This method offers high sensitivity and specificity, making it suitable for the analysis of very-long-chain fatty acids in various biological samples.[4]
Quantitative Performance Data
The following tables summarize the key performance parameters for GC-MS and LC-MS/MS methods for the analysis of 3-hydroxy fatty acids and related very-long-chain fatty acids. While specific data for this compound cross-validation studies is limited, the presented data from analogous compounds provides a reliable benchmark for methodological comparison.
Table 1: Performance Characteristics of GC-MS for 3-Hydroxy Fatty Acid Analysis
| Parameter | Performance | Source |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | 0.3 µmol/L | [3] |
| Precision (CV%) | 1.0–13.3% | [3] |
| Accuracy/Recovery | Not explicitly stated |
Table 2: Performance Characteristics of LC-MS/MS for Very-Long-Chain and Hydroxy Fatty Acid Analysis
| Parameter | Performance | Source |
| Linearity (R²) | > 0.99 | [4][7] |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | [8] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | [8] |
| Precision (CV%) | Within-run and total CVs are low | [4] |
| Accuracy/Recovery | > 88% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS quantification of 3-hydroxy fatty acids.
GC-MS Method for 3-Hydroxy Fatty Acids
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological matrices.[2][3]
-
Sample Preparation:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix.
-
For total 3-hydroxy fatty acid content, hydrolyze a duplicate sample with 500 µL of 10 M NaOH for 30 minutes.
-
Acidify the samples with 6 M HCl.
-
Extract the fatty acids twice with 3 mL of ethyl acetate.
-
Dry the pooled organic extracts under a stream of nitrogen at 37 °C.
-
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80 °C for 1 hour.
-
-
GC-MS Analysis:
-
System: Agilent 5890 series II GC with a HP-5MS capillary column.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 80 °C for 5 min, ramp to 200 °C at 3.8 °C/min, then ramp to 290 °C at 15 °C/min and hold for 6 min.
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Quantitation Ions: Monitor characteristic ions for the native 3-hydroxy fragment and its labeled internal standard.
-
LC-MS/MS Method for Very-Long-Chain Fatty Acids
This protocol is based on methods developed for the analysis of very-long-chain fatty acids without derivatization.[4]
-
Sample Preparation:
-
Incubate the sample with HCl in a water bath.
-
Perform a liquid-liquid extraction to isolate the fatty acids.
-
-
LC-MS/MS Analysis:
-
System: A robust liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Utilize a suitable reversed-phase column for the separation of very-long-chain fatty acids.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an acid modifier like formic acid, is used for efficient elution.
-
Detection: Electrospray ionization (ESI) in negative ion mode is typically employed. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.
-
Visualizations
Signaling Pathway
This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is crucial for cellular energy metabolism.[2]
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow
The general workflow for the quantification of this compound involves several key steps from sample collection to data analysis.
Caption: General Workflow for this compound Quantification.
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation. GC-MS, while requiring a derivatization step, is a well-established method with proven performance. LC-MS/MS offers the advantage of simpler sample preparation and potentially higher sensitivity. For comprehensive cross-validation, it is recommended to analyze a set of quality control samples and incurred samples using both methods and to compare the results statistically to ensure consistency and reliability of the data.
References
- 1. This compound | C24H48O3 | CID 5312781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Measurement of 3-Hydroxytetracosanoic Acid
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of lipids like 3-Hydroxytetracosanoic acid is crucial for understanding disease pathology and therapeutic efficacy. This guide provides a comparative overview of the primary analytical methodologies employed for the quantification of this compound in biological matrices, in the absence of a formal inter-laboratory comparison study. The focus is on the two most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Comparison
While a direct inter-laboratory comparison of this compound measurements is not publicly available, the following table summarizes the typical performance characteristics of the analytical methods described in the literature. This allows for a comparative assessment of their capabilities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Types | Serum, Plasma, Tissues, Cell culture media | Plasma, Serum, Amniotic fluid |
| Sample Preparation | Lipid extraction, Hydrolysis, Derivatization | Protein precipitation, Liquid-liquid extraction, Derivatization (optional) |
| Derivatization | Required (e.g., silylation) | Often not required, but can be used to enhance sensitivity |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Typical Run Time | 15 - 30 minutes | 5 - 20 minutes |
| Limit of Detection | Low ng/mL to pg/mL range | pg/mL to fg/mL range |
| Precision (%CV) | < 15% | < 10% |
| Key Advantages | High chromatographic resolution, Established methods | High sensitivity and specificity, High throughput |
| Key Disadvantages | Requires derivatization, Can be time-consuming | Potential for matrix effects, Higher instrument cost |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. Below are generalized procedures for the quantification of this compound using GC-MS and LC-MS/MS, based on methods reported in scientific literature.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is a well-established technique for the analysis of fatty acids and often involves a derivatization step to increase the volatility of the analytes.
-
Sample Preparation and Extraction:
-
To 1 mL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) to isolate the lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Hydrolysis:
-
To release this compound from its esterified forms, hydrolyze the lipid extract with a strong base (e.g., 0.5 M KOH in methanol) at 60°C for 1 hour.
-
Acidify the sample with HCl to protonate the fatty acids.
-
-
Derivatization:
-
Extract the free fatty acids with an organic solvent like hexane.
-
Evaporate the solvent and derivatize the sample to create a volatile ester, for example, by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).
-
Use a temperature gradient to separate the fatty acid derivatives.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the this compound derivative and the internal standard.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often analyze fatty acids without derivatization.
-
Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add an internal standard.
-
Precipitate proteins by adding a threefold excess of cold acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected, or a further liquid-liquid extraction can be performed for cleaner samples.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Quantification is achieved using multiple reaction monitoring (MRM), monitoring the transition of the precursor ion (the deprotonated molecule of this compound) to a specific product ion.
-
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound from biological samples, highlighting the key stages from sample collection to data analysis.
Caption: Generalized workflow for this compound analysis.
Signaling Pathway Context (Hypothetical)
While this compound is primarily a metabolic intermediate, its accumulation or deficiency can be indicative of disruptions in fatty acid metabolism pathways, which are often linked to cellular signaling. The diagram below illustrates a hypothetical relationship where altered levels of this compound could impact downstream signaling events.
Caption: Hypothetical impact of this compound on cell signaling.
The Evolving Landscape of Biomarkers in X-Linked Adrenoleukodystrophy: A Comparative Analysis
A comprehensive evaluation of current and emerging biomarkers for monitoring disease severity in X-linked adrenoleukodystrophy (X-ALD), providing researchers, scientists, and drug development professionals with a comparative guide to aid in clinical and preclinical research.
Introduction
X-linked adrenoleukodystrophy (X-ALD) is a severe, inherited neurometabolic disorder resulting from mutations in the ABCD1 gene. This genetic defect leads to the impaired function of the ALD protein (ALDP), a peroxisomal transporter responsible for the degradation of very long-chain fatty acids (VLCFAs).[1][2] Consequently, VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), accumulate in various tissues and bodily fluids, contributing to the pathophysiology of the disease.[3][4] The clinical presentation of X-ALD is highly variable, ranging from the rapidly progressive childhood cerebral ALD (cALD) to the more slowly progressing adrenomyeloneuropathy (AMN) and primary adrenal insufficiency (Addison's disease).[1][5] This phenotypic heterogeneity underscores the critical need for reliable biomarkers that can not only diagnose the condition but also correlate with and predict disease severity and progression.
While elevated VLCFA levels are the hallmark diagnostic indicator for X-ALD, their correlation with disease severity has been a subject of ongoing research and debate.[1][6] This guide provides a comparative analysis of established and emerging biomarkers for X-ALD, with a focus on their correlation with disease severity. While initial exploration considered 3-Hydroxytetracosanoic acid, the current body of scientific literature does not support its role as a significant biomarker for X-ALD severity. Therefore, this guide will focus on the most clinically relevant and researched biomarkers: hexacosanoic acid (C26:0), the C26:0/C22:0 ratio, and C26:0-lysophosphatidylcholine (C26:0-lyso-PC).
Comparative Analysis of Key Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and its ability to reflect the underlying disease pathology and predict clinical outcomes. The following tables summarize the performance of key X-ALD biomarkers in relation to disease severity.
| Biomarker | Correlation with Disease Severity | Advantages | Limitations | Supporting Evidence |
| Hexacosanoic Acid (C26:0) | Weak to no correlation with clinical phenotype or severity when measured in plasma or whole blood. Some studies suggest a correlation of C26:0 levels in specific tissues (e.g., brain white matter) with the cerebral phenotype. | Well-established diagnostic marker. | Poor predictor of disease progression and severity. Levels do not reliably distinguish between different clinical phenotypes. | [1][6] |
| C26:0/C22:0 Ratio | Similar to C26:0, this ratio is a reliable diagnostic tool but generally does not correlate with disease severity. | Corrects for variations in overall fatty acid levels. | Does not significantly improve the prediction of clinical outcomes compared to C26:0 alone. | [6] |
| C26:0-Lysophosphatidylcholine (C26:0-lyso-PC) | Emerging evidence suggests a stronger correlation with disease severity, including the presence of cerebral ALD, adrenal insufficiency, and severe spinal cord disease. | More sensitive diagnostic marker than C26:0, especially in female carriers. May better reflect the pathogenic processes. | Further longitudinal studies are needed to fully establish its predictive value for disease progression. | [4][6][7][8] |
Quantitative Data Summary
The following table presents a summary of findings from a recent lipidomics study that investigated the association of VLCFA-containing lipids with disease severity in male X-ALD patients.
| Patient Group Comparison | Fold Change in C26:0-lyso-PC Levels | Fold Change in Total C26:0 Levels | Significance | Reference |
| Cerebral ALD vs. No Cerebral ALD | Higher | Higher | Statistically Significant | [4] |
| Adrenal Insufficiency vs. No Adrenal Insufficiency | Higher | Higher | Statistically Significant | [4] |
| Severe Spinal Cord Disease vs. Less Severe Spinal Cord Disease | Higher | Higher | Statistically Significant | [4] |
These findings highlight that while both C26:0 and C26:0-lyso-PC levels are elevated in more severe disease phenotypes, C26:0-lyso-PC often shows a greater fold increase, suggesting it may be a more sensitive marker of disease severity.[4]
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical application. Below are generalized methodologies for the analysis of VLCFAs and C26:0-lyso-PC.
Analysis of Very Long-Chain Fatty Acids (C26:0 and C22:0)
Principle: This method typically involves the extraction of total lipids from a biological sample (plasma, fibroblasts), followed by hydrolysis to release the fatty acids, derivatization to form methyl esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Generalized Protocol:
-
Lipid Extraction: Lipids are extracted from the sample using a solvent mixture (e.g., chloroform:methanol).
-
Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to cleave the fatty acids from their glycerol (B35011) backbone.
-
Derivatization: The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent (e.g., boron trifluoride in methanol).
-
GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and chain length and detected by mass spectrometry. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.[9]
Analysis of C26:0-Lysophosphatidylcholine (C26:0-lyso-PC)
Principle: This analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the direct measurement of C26:0-lyso-PC in biological matrices like dried blood spots or plasma.
Generalized Protocol:
-
Sample Preparation: A small sample (e.g., a punch from a dried blood spot) is extracted with a solvent containing an internal standard (e.g., deuterated C26:0-lyso-PC).
-
LC Separation: The extract is injected into a liquid chromatography system, where C26:0-lyso-PC is separated from other molecules based on its physicochemical properties.
-
MS/MS Detection: The separated C26:0-lyso-PC is ionized and detected by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for quantification, providing high specificity.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified overview of VLCFA metabolism and the impact of ABCD1 mutation in X-ALD.
Caption: Experimental workflow for the analysis of X-ALD biomarkers.
Conclusion and Future Directions
The accurate assessment of disease severity in X-linked adrenoleukodystrophy is paramount for patient management, clinical trial design, and the development of novel therapeutics. While the measurement of total plasma C26:0 remains a cornerstone for the diagnosis of X-ALD, its utility as a prognostic biomarker is limited. The emerging data on C26:0-lysophosphatidylcholine suggests that it is a more sensitive and specific biomarker that may better correlate with the diverse clinical phenotypes of X-ALD.[4][7][8] Lipidomic approaches that provide a more comprehensive view of the alterations in VLCFA-containing complex lipids hold significant promise for identifying novel and more robust biomarkers for disease severity and progression.[4]
Future research should focus on large, longitudinal studies to validate the predictive value of C26:0-lyso-PC and other candidate lipid species. The integration of these biomarker data with clinical and imaging outcomes will be essential for developing a more complete understanding of X-ALD pathophysiology and for paving the way toward more effective, targeted therapies.
References
- 1. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and therapeutic aspects of adrenoleukodystrophy and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 3-Hydroxytetracosanoic Acid vs. Pristanic Acid as Biomarkers for Peroxisomal Function
For Researchers, Scientists, and Drug Development Professionals
The assessment of peroxisomal function is critical for the diagnosis and monitoring of a range of inherited metabolic disorders. This guide provides an objective comparison of two fatty acids, 3-Hydroxytetracosanoic acid and pristanic acid, as potential biomarkers for peroxisomal dysfunction. While pristanic acid is a well-established indicator, the role of this compound is less defined but mechanistically plausible as an intermediate in very-long-chain fatty acid metabolism.
Introduction to Peroxisomal Fatty Acid Oxidation
Peroxisomes are cellular organelles responsible for a variety of metabolic processes, including the beta-oxidation of very-long-chain fatty acids (VLCFAs, ≥C22) and branched-chain fatty acids.[1][2] Deficiencies in peroxisomal enzymes or biogenesis can lead to the accumulation of these fatty acids in plasma and tissues, serving as key diagnostic markers for a group of genetic disorders known as peroxisomal disorders.[3][4]
Pristanic acid , a branched-chain fatty acid, is derived from the alpha-oxidation of phytanic acid.[5] Its subsequent beta-oxidation occurs exclusively in peroxisomes, making its accumulation a specific indicator of peroxisomal dysfunction.[1][6]
This compound is a hydroxylated very-long-chain fatty acid. It is a theoretical intermediate in the peroxisomal beta-oxidation of tetracosanoic acid (C24:0). While not a primary diagnostic marker, its accumulation could potentially signify defects in the latter steps of the VLCFA beta-oxidation pathway, particularly in disorders like D-bifunctional protein (DBP) deficiency.[7][8][9]
Biochemical Pathways
The metabolic fates of pristanic acid and tetracosanoic acid are intrinsically linked to peroxisomal function. The following diagrams illustrate their respective degradation pathways.
References
- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 5. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
Comparative Lipidomics of Very-Long-Chain Fatty Acids: A Guide for Researchers
An Objective Analysis of Very-Long-Chain Fatty Acid Profiles Across Key Patient Cohorts
This guide provides a comparative overview of very-long-chain fatty acid (VLCFA) lipidomics, focusing on quantitative differences observed in patient cohorts with specific metabolic and neurodegenerative disorders. It is intended for researchers, scientists, and drug development professionals engaged in lipid research and biomarker discovery. The data herein is compiled from recent studies to facilitate an objective comparison of VLCFA profiles and the methodologies used for their quantification.
Quantitative Comparison of Plasma VLCFA Levels
Very-long-chain fatty acids, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), and their ratios to docosanoic acid (C22:0), are crucial biomarkers for a class of genetic disorders known as peroxisomal disorders.[1][2] Defective peroxisomal β-oxidation leads to the accumulation of these fatty acids in plasma and tissues.[3] The following tables summarize key VLCFA parameters across several patient cohorts compared to healthy controls.
Table 1: Comparative Plasma C26:0 Concentrations in Peroxisomal Disorders
| Patient Cohort | N | C26:0 (µmol/L) - Median (Range) | C26:0 (µg/mL) - Mean ± SD | Source |
| Healthy Controls | 67 | 0.67 (0.37 - 1.34) | - | [4] |
| Healthy Controls | - | ≤ 0.800 (Reference Limit) | - | [5] |
| X-Linked Adrenoleukodystrophy (ALD), Male | 26 | 2.92 (1.19 - 5.01) | - | [4] |
| X-Linked Adrenoleukodystrophy (ALD), Female | 19 | 1.81 (1.11 - 4.06) | - | [4] |
| Zellweger Syndrome (ZS), Classical | 15 | - | 5.20 ± 1.78 | [6] |
| Zellweger Spectrum Disorder (ZSD), Mild | 3 | - | 0.76 ± 0.46 | [6] |
| D-Bifunctional Protein Deficiency (DBP) | 9 | - | 2.61 ± 0.97 | [6] |
Table 2: Comparative Plasma VLCFA Ratios in Peroxisomal Disorders
| Patient Cohort | N | C26:0 / C22:0 Ratio - Median (Range) | C24:0 / C22:0 Ratio - Median (Range) | Source |
| Healthy Controls | 67 | 0.012 (0.008 - 0.053) | - | [4] |
| Healthy Controls | - | ≤ 0.0134 (Reference Limit) | ≤ 1.260 (Reference Limit) | [5] |
| X-Linked Adrenoleukodystrophy (ALD), Male | 26 | 0.055 (0.033 - 0.09) | - | [4] |
| X-Linked Adrenoleukodystrophy (ALD), Female | 19 | 0.03 (0.02 - 0.05) | - | [4] |
| Zellweger Syndrome (ZS), Classical | 15 | 0.65 ± 0.18 (Mean ± SD) | - | [6] |
| Zellweger Spectrum Disorder (ZSD), Mild | 3 | 0.11 ± 0.09 (Mean ± SD) | - | [6] |
| D-Bifunctional Protein Deficiency (DBP) | 9 | 0.30 ± 0.13 (Mean ± SD) | - | [6] |
Note: Data from different studies may involve variations in analytical methods and cohort characteristics.
Experimental Protocols
The accurate quantification of VLCFAs is critical for diagnosing peroxisomal disorders.[1] The most widely used methods are based on mass spectrometry, either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] A generalized LC-MS/MS protocol is detailed below.
Protocol: Quantification of Plasma VLCFAs by LC-MS/MS
This protocol describes a common method for the analysis of C22:0, C24:0, and C26:0 in human plasma.
-
Internal Standard Spiking:
-
To a 20-100 µL plasma sample, add a solution containing deuterated internal standards (e.g., D4-C22:0, D4-C24:0, D4-C26:0) to account for variations in extraction and ionization efficiency.
-
-
Hydrolysis:
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to isolate lipids from the aqueous sample. A common method is the Folch extraction, using a chloroform:methanol mixture.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
The relatively poor ionization of free VLCFAs can limit sensitivity in LC-MS/MS.[9] Chemical derivatization can improve ionization efficiency.
-
A common method involves esterification. For example, reacting the dried lipid extract with oxalyl chloride, followed by dimethylaminoethanol (B1669961) and methyl iodide, creates trimethyl-amino-ethyl (TMAE) iodide ester derivatives that are readily analyzed in positive electrospray ionization mode.[1]
-
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried, derivatized extract in a suitable solvent (e.g., methanol). Inject the sample onto a reverse-phase C8 or C18 column. Use a gradient elution with solvents like acetonitrile (B52724) and water (often with a modifier like formic acid) to separate the fatty acid derivatives based on their hydrophobicity. The total run time is typically 5-10 minutes.[9][10]
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
-
Quantification: Create a multi-point calibration curve using standards of known concentrations. The concentration of each VLCFA in the plasma sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.[1]
-
Visualizing Workflows and Pathways
Diagrams of Key Processes in VLCFA Lipidomics
Visual representations of the experimental workflow and the underlying disease pathophysiology are essential for comprehension. The following diagrams were generated using the Graphviz DOT language.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 3. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 5. iclabs.ca [iclabs.ca]
- 6. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxytetracosanoic Acid: A Step-by-Step Guide
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3-Hydroxytetracosanoic acid is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C24H48O3 | PubChem[1] |
| Molecular Weight | 384.6 g/mol | PubChem[1] |
| Physical State | Assumed to be a solid at room temperature | General knowledge of long-chain fatty acids |
| IUPAC Name | This compound | PubChem[1] |
Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol outlines the recommended procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that the appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2][4]
Step 2: Waste Characterization and Segregation
Properly characterize and segregate the waste at the point of generation.
-
Solid Waste: If the this compound is in solid form and not contaminated with other hazardous materials, it should be collected in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solution, the nature of the solvent will dictate the disposal route.
-
Aqueous Solutions: Solutions of this compound may be neutralized if local regulations permit.
-
Solvent Solutions: Solutions in organic solvents must be collected as hazardous chemical waste. Do not mix with incompatible waste streams.[5]
-
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that come into contact with this compound should be disposed of as chemically contaminated solid waste.[6]
Step 3: Disposal of Solid this compound
-
Containerize: Place the solid waste in a sturdy, leak-proof container with a secure lid.
-
Label: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Step 4: Disposal of Aqueous Solutions (Neutralization)
For dilute aqueous solutions, neutralization may be an option, but only if permitted by your institution and local regulations.
-
Dilution: In a fume hood, slowly dilute the acidic solution by adding it to a large volume of cold water (aim for a concentration of less than 5%).[6][7]
-
Neutralization: Slowly add a dilute basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide, while stirring.[6]
-
pH Monitoring: Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[7]
-
Target pH: Continue adding the basic solution until the pH is between 5.5 and 9.5.[8] A pH closer to 7 is ideal to minimize damage to plumbing.[7]
-
Drain Disposal: If authorized, slowly pour the neutralized solution down the drain with a large amount of running water (at least 20 parts water to 1 part neutralized solution).[6][8]
Step 5: Disposal of Empty Containers
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.[9] For containers of highly toxic chemicals, the first three rinses must be collected.[9]
-
Defacing: Obliterate or remove the original label from the container.[6]
-
Disposal: Dispose of the clean, empty container in accordance with your institution's guidelines for glass or plastic recycling/disposal.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C24H48O3 | CID 5312781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-Hydroxytetracosanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Hydroxytetracosanoic acid is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or Glasses | Use splash-proof chemical goggles or safety glasses with side shields. A face shield is recommended when dispensing or handling concentrated solutions.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[2][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[4] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat is the minimum requirement.[1] For larger quantities, an impervious apron should be worn.[1] |
| Respiratory Protection | Not generally required under normal use | Work in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[2][5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is essential for minimizing risks associated with handling this compound.
-
Preparation :
-
Ensure a safety data sheet (SDS) for a similar compound, such as 2-Hydroxytetracosanoic acid, is accessible for reference.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Handling :
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Neutralization :
-
For dilute acidic solutions, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal, but always consult your institution's Environmental Health and Safety (EHS) department.[9]
-
-
Container Disposal :
-
Professional Disposal :
-
For larger quantities or unadulterated solid waste, disposal through a licensed hazardous waste management company is required.[8]
-
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of handling this compound, from preparation to disposal.
References
- 1. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 2. leelinework.com [leelinework.com]
- 3. quicktest.co.uk [quicktest.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. angenechemical.com [angenechemical.com]
- 7. 2-HYDROXYTETRACOSANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
